KAN0438757
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFCYMUXHUTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of KAN0438757 in Cancer Cells
Abstract
This compound is a novel small molecule inhibitor targeting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulatory enzyme of glycolysis.[1][2] Cancer cells often exhibit heightened glycolytic activity, a phenomenon known as the Warburg effect, to support rapid proliferation and survival.[2][3] By inhibiting PFKFB3, this compound effectively curbs the high glycolytic flux in cancer cells, leading to a range of anti-tumor effects. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing its effects on cellular pathways. The primary focus of research has been on its efficacy in colorectal cancer, glioblastoma, and lung cancer models.[1][2][4]
Core Mechanism of Action: PFKFB3 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of PFKFB3, with a reported IC50 value of 0.19µM.[5] PFKFB3 is responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1).[6] PFK-1 is a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, which in turn decreases the activity of PFK-1 and slows down the overall rate of glycolysis.[6][7]
This targeted inhibition of cancer cell metabolism leads to several downstream anti-neoplastic effects:
-
Reduced Cell Proliferation and Viability: By limiting the energy supply and production of biosynthetic precursors, this compound demonstrates a concentration-dependent anti-proliferative effect and induces cancer cell death.[1][8]
-
Inhibition of Migration and Invasion: The migratory and invasive capabilities of cancer cells are significantly attenuated by this compound, an effect observed to be independent of its anti-proliferative action.[1][2]
-
Impairment of DNA Repair: this compound has been shown to impair DNA damage repair mechanisms, which can sensitize cancer cells to radiation therapy.[2][3]
-
Induction of Apoptosis and Autophagy: In some cancer cell lines, treatment with this compound leads to apoptosis and stimulates autophagy.[2][4]
Notably, studies have shown that this compound reduces PFKFB3 protein expression in a dose-dependent manner without altering its mRNA levels, suggesting an effect on protein translation or stability rather than on transcription.[1][4][7]
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published literature.
Table 1: In Vitro Efficacy of this compound on PFKFB3 Expression
| Cell Line | Treatment Time | Concentration (µM) | Change in PFKFB3 Protein Expression | Reference |
|---|---|---|---|---|
| HCT-116 | 12 h | 10, 25, 50 | Concentration-dependent reduction | [7] |
| SW-1463 | 12 h | 10, 25, 50 | Concentration-dependent reduction | [7] |
| HUVEC | 12 h | 10, 25, 50 | Concentration-dependent reduction |[7] |
Table 2: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Assay | Treatment Time | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|---|
| HCT-116 | xCELLigence | 96 h | 50, 75 | Significantly abrogated proliferation | [7][8] |
| HT-29 | xCELLigence | 96 h | 50, 75 | Significantly abrogated proliferation | [7][8] |
| A549 | Cell Viability | 24-72 h | 1 - 100 | Significantly reduced cell viability | [5] |
| H1299 | Cell Viability | - | - | Effectively reduced cell viability | [4] |
| U373 | WST-1 | 72 h | 5 - 25 | Dose-dependent decrease in viability | [2] |
| U251 | WST-1 | 72 h | 5 - 25 | Dose-dependent decrease in viability |[2] |
Table 3: Effects of this compound on Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment Time | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|---|
| HCT-116 | Invasion Assay | 96 h | 10 | Significantly reduced invasiveness | [7] |
| HT-29 | Invasion Assay | 96 h | 10 | Significantly reduced invasiveness | [7] |
| A549 | Migration Assay | - | - | Significantly blocked migration | [4] |
| U373 | Wound Healing | 72 h | 5 - 25 | Reduced cell migration | [2] |
| U251 | Wound Healing | 72 h | 5 - 25 | Reduced cell migration |[2] |
Associated Signaling Pathways
Beyond its direct role in glycolysis, PFKFB3 inhibition by this compound intersects with other critical cancer signaling pathways.
-
WNT/β-catenin Pathway: In anaplastic thyroid carcinoma, PFKFB3 has been shown to enhance cell proliferation and migration via the WNT/β-catenin signaling pathway. Inhibition with this compound can suppress this activity.[4]
-
DNA Damage Response (DDR): this compound has been found to impair homologous recombination repair of DNA double-strand breaks. It prevents the nuclear localization of essential repair proteins like BRCA1 and RAD51, thereby sensitizing cancer cells to ionizing radiation.[2]
-
Epithelial-Mesenchymal Transition (EMT): In glioblastoma cells, this compound treatment led to a decrease in the EMT-associated protein N-cadherin, suggesting it may reverse the EMT program, which is linked to malignancy and invasion.[2]
Experimental Protocols
The characterization of this compound involves a series of standard and advanced molecular biology techniques.
Immunoblotting (Western Blot)
-
Objective: To determine the effect of this compound on PFKFB3 protein expression.
-
Methodology:
-
Cell Lysis: Cancer cells are seeded and treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 12 hours). After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody against PFKFB3. A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[4][7]
-
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To assess whether this compound affects the transcriptional regulation of PFKFB3.
-
Methodology:
-
RNA Extraction: Cells are treated with this compound for various time points (e.g., 4, 12, 24, 48 hours). Total RNA is extracted using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for PFKFB3 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: The relative mRNA expression is calculated using the 2^-ΔΔCt method.[4][7]
-
Cell Viability and Proliferation Assays
-
Objective: To measure the cytotoxic and cytostatic effects of this compound.
-
Methodology (xCELLigence System):
-
Setup: The background impedance of E-plates containing cell culture medium is measured.
-
Seeding: Cells are seeded into the E-plates. The plates are placed in the xCELLigence device inside an incubator to monitor cell adhesion and proliferation in real-time.
-
Treatment: Once cells are in the log-growth phase, they are treated with various concentrations of this compound.
-
Monitoring: The electrical impedance, which correlates with cell number, size, and attachment, is continuously monitored for a period of up to 96 hours. The resulting "Cell Index" is plotted over time.[7]
-
-
Methodology (WST-1/CellTiter-Blue): These are endpoint colorimetric assays where a reagent is added to the cells after treatment. The conversion of the reagent by metabolically active cells produces a colored product, the absorbance of which is proportional to the number of viable cells.[2][7]
Cell Migration and Invasion Assays
-
Objective: To evaluate the effect of this compound on the motile and invasive properties of cancer cells.
-
Methodology (Wound Healing/Scratch Assay):
-
Cells are grown to a confluent monolayer.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and treated with a non-lethal concentration of this compound (e.g., 10 µM).
-
Images of the wound are taken at 0 hours and subsequent time points (e.g., 24, 48, 72 hours).
-
The rate of wound closure is measured to quantify cell migration.[2]
-
-
Methodology (Boyden Chamber/Transwell Invasion Assay):
-
Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are used.
-
Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 96 hours), non-invading cells on the top side of the membrane are removed.
-
Invading cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]
-
Conclusion and Future Directions
This compound is a promising anti-cancer agent that targets the metabolic vulnerability of tumor cells by inhibiting PFKFB3. Its mechanism of action is multi-faceted, leading to reduced proliferation, motility, and survival in various cancer types.[1] A significant advantage highlighted in preclinical studies is its selective effect on cancer cells and patient-derived tumor organoids, while largely sparing normal cells and organoids.[1][6][8] Furthermore, its ability to interfere with DNA repair pathways opens up potential combination therapies, particularly with radiotherapy.[2]
Future research should continue to explore the efficacy of this compound in a broader range of cancer types, investigate potential resistance mechanisms, and advance the molecule into well-designed clinical trials to validate its therapeutic potential in cancer patients.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of PFKFB3 in Driving Tumor Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reprogramming of cellular metabolism is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. At the heart of this metabolic shift lies the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This bifunctional enzyme is a potent activator of glycolysis, the primary metabolic pathway that fuels tumor growth. Upregulated in a wide array of human cancers, PFKFB3 has emerged as a critical node in tumor metabolism and a promising target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the multifaceted role of PFKFB3 in tumor metabolism, detailing its regulatory mechanisms, downstream effects, and the methodologies used to investigate its function.
Core Function: A Master Regulator of Glycolysis
PFKFB3's primary role is to synthesize fructose-2,6-bisphosphate (F2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] PFK-1 is a key rate-limiting enzyme in glycolysis. By increasing the levels of F2,6-BP, PFKFB3 robustly stimulates glycolytic flux, leading to the so-called "Warburg effect," where cancer cells exhibit high rates of glycolysis even in the presence of oxygen.[3][4][5] This metabolic phenotype provides a rapid source of ATP and essential building blocks for the synthesis of nucleotides, lipids, and amino acids necessary for cell proliferation.[6]
Of the four PFKFB isoforms, PFKFB3 possesses the highest kinase-to-phosphatase activity ratio (approximately 740-fold), making it a powerful driver of F2,6-BP synthesis and, consequently, glycolysis.[7] Its expression is significantly elevated in numerous aggressive cancers, including those of the breast, colon, ovary, thyroid, and brain, where it correlates with poor prognosis.[6][7]
Upstream Regulatory Network: A Convergence of Oncogenic Signaling
The expression and activity of PFKFB3 are tightly controlled by a complex network of oncogenic signaling pathways and tumor suppressors, placing it at the crossroads of cancer cell signaling.
Caption: Upstream regulation of PFKFB3 expression and activity.
-
Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic tumor microenvironment, HIF-1α is a primary inducer of PFKFB3 transcription, directly binding to hypoxia-response elements in the PFKFB3 promoter.[4][6]
-
mTOR: The mTOR signaling pathway, frequently hyperactivated in cancer, upregulates PFKFB3 expression.[7][8]
-
Ras: Oncogenic Ras signaling, a key driver of tumorigenesis, also promotes PFKFB3 transcription.[6][8]
-
p38/MK2 Pathway: In response to cellular stress, the p38/MK2 pathway can increase PFKFB3 transcription and enhance its kinase activity through phosphorylation.[9][10]
-
Tumor Suppressors: Conversely, tumor suppressors like p53 and PTEN negatively regulate PFKFB3. p53 can repress PFKFB3 transcription, while loss of PTEN can lead to decreased degradation of the PFKFB3 protein.[6][7] MicroRNAs such as miR-26 and miR-206 have also been shown to post-transcriptionally repress PFKFB3.[6][11]
Downstream Effects: Fueling the Hallmarks of Cancer
The metabolic reprogramming driven by PFKFB3 has far-reaching consequences, impacting multiple facets of tumor biology beyond just providing energy.
Caption: Downstream effects of PFKFB3 activation in cancer.
-
Cell Proliferation: Beyond supplying the building blocks for new cells, PFKFB3 can translocate to the nucleus and regulate the cell cycle, promoting proliferation.[7] Knockdown of PFKFB3 has been shown to induce cell cycle arrest.[3]
-
Angiogenesis: PFKFB3 plays a crucial role in tumor angiogenesis by promoting the proliferation and migration of endothelial cells.[12][13][14] Inhibition of PFKFB3 can lead to tumor vessel normalization.[15]
-
Metastasis: PFKFB3 is implicated in tumor cell invasion and metastasis, potentially through the regulation of epithelial-mesenchymal transition (EMT).[3]
-
Drug Resistance: The enhanced glycolytic flux driven by PFKFB3 can contribute to resistance to chemotherapy and targeted therapies.[3]
-
DNA Repair: Recent studies have identified a role for PFKFB3 in homologous recombination repair of DNA double-strand breaks, suggesting that its inhibition could sensitize cancer cells to radiation therapy.[16]
Quantitative Data on PFKFB3 Inhibition
The development of small molecule inhibitors targeting PFKFB3 has provided valuable tools to probe its function and assess its therapeutic potential.
| Inhibitor | Cancer Type/Cell Line | Effect | Quantitative Measurement |
| 3PO | Various tumor cells | Inhibition of recombinant PFKFB3, reduced glucose uptake, decreased Fru-2,6-P2 and ATP levels.[3] | IC50 values often in the micromolar range, but with poor water solubility.[3] |
| PFK15 | Head and Neck Squamous Cell Carcinoma | Suppressed tumor growth and metastasis.[17] | Specific quantitative data on glycolysis inhibition not consistently reported. |
| PFK-158 | Melanoma | Increased infiltrating CD8+ and CD4+ T cells and decreased Th17 cells in mice.[3] | Currently in clinical trials.[3] |
| KAN0438757 | Transformed cells | Radiosensitization.[16] | Impaired recruitment of ribonucleotide reductase M2 and deoxynucleotide incorporation upon DNA repair.[16] |
Experimental Protocols for Studying PFKFB3
Investigating the role of PFKFB3 in tumor metabolism requires a range of molecular and cellular biology techniques.
PFKFB3 Enzyme Activity Assay
This assay measures the kinase activity of PFKFB3 by quantifying the production of ADP in a coupled enzyme reaction.
Caption: Workflow for a PFKFB3 enzyme activity assay.
Methodology: A common method utilizes a colorimetric assay kit (e.g., from Sigma-Aldrich).[18]
-
Reaction Setup: Prepare a reaction mixture containing PFK Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP.
-
Enzyme Addition: Add purified wild-type or mutant PFKFB3 protein to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the PFKFB3 substrate, fructose-6-phosphate. A blank control should be run without the substrate.
-
Coupled Reaction: PFKFB3 converts fructose-6-phosphate and ATP to fructose-2,6-bisphosphate and ADP. The enzyme mix in the kit then converts the generated ADP to AMP and NADH.
-
Detection: The resulting NADH reduces a colorless probe, producing a colorimetric product that can be measured at 450 nm.
-
Quantification: The PFKFB3 activity is proportional to the rate of NADH production, which is calculated based on a standard curve generated with known concentrations of NADH.[18]
Lactate Production Assay
This assay quantifies the end product of glycolysis, providing a measure of the overall glycolytic rate.
Methodology:
-
Cell Culture: Plate cancer cells at a desired density and culture under specific experimental conditions (e.g., with or without a PFKFB3 inhibitor).
-
Sample Collection: Collect the cell culture medium at different time points.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (e.g., from Cayman Chemical or Abcam). These kits typically use an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content to account for differences in cell proliferation.
siRNA-mediated Knockdown of PFKFB3
This technique is used to specifically reduce the expression of PFKFB3 to study its functional consequences.
Caption: Workflow for siRNA-mediated knockdown of PFKFB3.
Methodology:
-
siRNA Transfection: Transfect cancer cells with siRNA molecules specifically targeting PFKFB3 mRNA using a suitable transfection reagent (e.g., Lipofectamine). A non-targeting siRNA should be used as a negative control.[19]
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.
-
Validation of Knockdown: Assess the efficiency of PFKFB3 knockdown at both the mRNA level (using quantitative real-time PCR) and the protein level (using Western blotting).
-
Functional Analysis: Following confirmation of successful knockdown, perform functional assays to evaluate the phenotypic consequences, such as cell proliferation assays, migration assays, or metabolic flux analysis.
Conclusion and Future Directions
PFKFB3 stands as a central hub in the metabolic landscape of cancer. Its tight regulation by major oncogenic pathways and its profound impact on glycolysis and other cancer-associated processes underscore its significance as a therapeutic target. The development of potent and specific PFKFB3 inhibitors holds promise for a new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumors. Future research will likely focus on the clinical development of these inhibitors, both as monotherapies and in combination with existing treatments, to overcome drug resistance and improve patient outcomes. A deeper understanding of the non-canonical roles of PFKFB3, such as its involvement in DNA repair and immune modulation, will further illuminate its therapeutic potential.
References
- 1. Treatment against glucose-dependent cancers through metabolic PFKFB3 targeting of glycolytic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Hypoxia-inducible factor-1-mediated expression of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) gene. Its possible role in the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. PFKFB3 activation in cancer cells by the p38/MK2 pathway in response to stress stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperglycemia induces PFKFB3 overexpression and promotes malignant phenotype of breast cancer through RAS/MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial PFKFB3 plays a critical role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ovid.com [ovid.com]
- 15. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 18. Enzyme activity assay [bio-protocol.org]
- 19. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757: A Selective PFKFB3 Inhibitor for Research and Drug Development
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of KAN0438757, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[1][2] this compound's ability to selectively target this enzyme makes it a valuable tool for researchers studying cancer metabolism and a promising candidate for further drug development. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the compound's mechanism of action, experimental data, and relevant protocols.
Core Concepts and Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to a decrease in the overall glycolytic flux.[1][3] This metabolic reprogramming has been shown to have several downstream effects on cancer cells, including the inhibition of proliferation, migration, and invasion, as well as the induction of DNA damage and cell death.[2][4] Furthermore, studies have suggested that PFKFB3 inhibition can sensitize cancer cells to radiation therapy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Efficacy - Enzyme Inhibition
| Target | IC50 (µM) | Assay |
| PFKFB3 | 0.19 | Cell-free kinase assay |
| PFKFB4 | 3.6 | Cell-free kinase assay |
Data sourced from references[5][6].
Table 2: In Vitro Efficacy - Cellular Assays
| Cell Line | Assay | Concentration (µM) | Effect |
| HCT-116 | Cell Viability (48h) | 10 - 100 | Dose-dependent increase in cell death[7] |
| HT-29 | Cell Viability (48h) | 10 - 100 | Dose-dependent increase in cell death[7] |
| HUVECs | Cell Viability (48h) | 10 - 100 | Dose-dependent increase in cell death[7] |
| Normal Colon Epithelial Cells | Cell Viability (48h) | 10 - 100 | Less effect compared to cancer cells[7] |
| A549 | Cell Viability (24-72h) | 1 - 100 | Significant reduction in cell viability[7] |
| H1299 | Cell Viability | Not Specified | Suppressed viability |
| HCT-116 | PFKFB3 Protein Expression (12h) | 10, 25, 50 | Concentration-dependent reduction[1][3] |
| SW-1463 | PFKFB3 Protein Expression (12h) | 10, 25, 50 | Concentration-dependent reduction |
| HUVECs | PFKFB3 Protein Expression (12h) | 10, 25, 50 | Concentration-dependent reduction[1][3] |
| HCT-116 | Invasion (96h) | 10 | Significant reduction in invasiveness[1] |
| HT-29 | Invasion (96h) | 10 | Significant reduction in invasiveness[1] |
Table 3: In Vivo Data - Systemic Toxicity
| Animal Model | Dosing (Intraperitoneal) | Duration | Observation |
| C57BL6/N Mice | 10, 25, 50 mg/kg | 24 hours to 21 days | Well-tolerated, no high-grade toxicity observed[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's action and the methods used for its evaluation, the following diagrams are provided.
Caption: PFKFB3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
PFKFB3 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay to specifically measure the inhibitory activity of this compound on PFKFB3.[8][9]
Materials:
-
Recombinant human PFKFB3 enzyme
-
This compound
-
ATP
-
Fructose-6-phosphate (F6P)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 2.5 µL of a solution containing PFKFB3 enzyme and F6P substrate in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to measure the newly synthesized ATP.
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Proliferation Assay (xCELLigence RTCA)
This method provides real-time, label-free monitoring of cell proliferation and viability.[10][11][12]
Materials:
-
xCELLigence RTCA instrument and E-Plates
-
Target cell lines (e.g., HCT-116, HT-29)
-
Complete cell culture medium
-
This compound
Procedure:
-
Background Measurement: Add 100 µL of complete cell culture medium to each well of an E-Plate and record the background impedance using the xCELLigence instrument.
-
Cell Seeding: Aspirate the medium and seed the cells at an optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.
-
Cell Monitoring: Place the E-Plate in the xCELLigence cradle within a cell culture incubator and monitor cell attachment, spreading, and proliferation in real-time. The instrument measures the Cell Index, an arbitrary unit reflecting the impedance change due to cell adherence.
-
Compound Addition: Once the cells are in the logarithmic growth phase (typically 18-24 hours post-seeding), add 100 µL of medium containing various concentrations of this compound (or vehicle control) to the wells.
-
Continuous Monitoring: Continue to monitor the Cell Index in real-time for the desired duration of the experiment (e.g., 48-96 hours).
-
Data Analysis: The xCELLigence software can be used to plot the Cell Index over time for each concentration of this compound. The data can be used to determine the effect of the compound on cell proliferation and to calculate metrics such as the GR50 (concentration for 50% growth rate inhibition).
Cell Migration and Invasion Assay (Transwell Assay)
This protocol describes the use of a Boyden chamber-based assay to assess the effect of this compound on cell migration and invasion.[13][14][15]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix (for invasion assay only)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Preparation of Inserts:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell membrane with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
For Migration Assay: No coating is necessary. Rehydrate the membrane with serum-free medium.
-
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for several hours to 24 hours. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add complete medium (containing chemoattractant) to the lower chamber of the 24-well plate.
-
Place the prepared transwell inserts into the wells.
-
Add the cell suspension in serum-free medium (with or without this compound) to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period optimized for the specific cell line (e.g., 24-48 hours).
-
Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the cells that have not migrated or invaded through the membrane.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the underside of the membrane with methanol. Stain the fixed cells with a solution such as crystal violet.
-
Quantification: After washing and drying, the migrated/invaded cells can be visualized and counted under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated/invaded cells.
Western Blot for PFKFB3 Protein Expression
This protocol is for determining the effect of this compound on the cellular protein levels of its target, PFKFB3.[1][3]
Materials:
-
Target cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PFKFB3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 12 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against PFKFB3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control and Analysis: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the PFKFB3 signal to the loading control.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PFKFB3. Its ability to modulate cancer cell metabolism and related cellular processes makes it an indispensable tool for research in oncology and metabolism. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. ulab360.com [ulab360.com]
- 7. glpbio.com [glpbio.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. agilent.com [agilent.com]
- 11. fishersci.com [fishersci.com]
- 12. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757: A Technical Guide to its Effects on Glycolysis and Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in the glycolytic pathway. Elevated PFKFB3 expression is a characteristic feature of many cancer types, contributing to the "Warburg effect" — a state of enhanced aerobic glycolysis that provides cancer cells with a growth and survival advantage. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell metabolism and phenotype, and its potential as a therapeutic agent. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their high rates of proliferation and survival. One of the most well-established metabolic hallmarks of cancer is the reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg. This metabolic shift is driven by the upregulation of key glycolytic enzymes, including PFKFB3. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By increasing the levels of F2,6BP, PFKFB3 enhances glycolytic flux, providing cancer cells with a steady supply of ATP and biosynthetic precursors.
This compound has emerged as a promising therapeutic candidate that targets this metabolic vulnerability. By inhibiting PFKFB3, this compound reduces glycolytic activity in cancer cells, leading to a range of anti-tumor effects. This document summarizes the current knowledge on this compound, focusing on its quantitative effects, the experimental methodologies used to evaluate its efficacy, and the signaling pathways it modulates.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| PFKFB3 Inhibition (IC50) | Recombinant Human PFKFB3 | 0.19 µM | [1][2] |
| PFKFB4 Inhibition (IC50) | Recombinant Human PFKFB4 | 3.6 µM | [2] |
| Cell Viability (IC50, 72h) | Miapaca-2 (Pancreatic) | 2.75 µM | [1] |
| PANC1 (Pancreatic) | 3.83 µM | [1] | |
| SW620 (Colorectal) | 7.50 µM | [1] | |
| U-266 (Multiple Myeloma) | 5.08 µM | [1] | |
| AMO-1 (Multiple Myeloma) | 11.53 µM | [1] | |
| Reduction in PFKFB3 Protein Expression | HCT-116, SW-1463 (Colorectal), HUVECs | Concentration-dependent reduction with 10, 25, and 50 µM after 12h | [3] |
| Effect on Glycolysis | HCT-116 (Colorectal), HUVECs | Reduction in glycolytic metabolites after 6h and 24h treatment | [1][3] |
| Effect on Cell Migration | HCT-116, HT-29 (Colorectal), HUVECs | Significant reduction at concentrations of 25 µM | [3] |
| Effect on Cell Invasion | HCT-116, HT-29 (Colorectal) | Significant reduction at concentrations of 25 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference(s) |
| Nude Mice | Anaplastic Thyroid Carcinoma | This compound (unspecified dose) | Inhibition of xenograft tumor growth, reduced tumor volume and weight | [4] |
| C57BL6/N Mice | (Toxicity Study) | 10, 25, 50 mg/kg intraperitoneally | Well-tolerated, no high-grade toxicity observed | [5][6][7] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the direct inhibition of PFKFB3, which has a cascading effect on glycolysis and downstream cellular processes.
Some studies also suggest a potential interplay between PFKFB3 inhibition and other signaling pathways, such as the Nrf2/HO-1 pathway, which is involved in the cellular stress response.[8]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. These should be optimized for specific cell lines and experimental conditions.
PFKFB3 Kinase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PFKFB3.
-
Principle: The assay quantifies the production of ADP, a product of the PFKFB3-catalyzed reaction, using a luminescence-based detection method.
-
Materials:
-
Recombinant human PFKFB3 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)
-
Substrates: Fructose-6-phosphate (F6P) and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the recombinant PFKFB3 enzyme to the assay buffer.
-
In the assay plate, add the PFKFB3 enzyme solution to each well, followed by the this compound dilutions or vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of F6P and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability and Proliferation Assays
These assays assess the effect of this compound on the viability and growth of cancer cells.
-
Principle:
-
WST-1/CellTiter-Blue (Resazurin-based): Measures the metabolic activity of viable cells, which reduce a substrate to a colored or fluorescent product.
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-1 or CellTiter-Blue reagent
-
LDH Cytotoxicity Detection Kit
-
-
Protocol (General):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
For WST-1/CellTiter-Blue:
-
Add the reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
For LDH Assay:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's protocol to measure LDH activity in the supernatant.
-
-
Calculate the percentage of cell viability or cytotoxicity relative to the vehicle-treated control.
-
Cell Migration and Invasion Assays
These assays evaluate the impact of this compound on the migratory and invasive potential of cancer cells.
-
Principle:
-
Wound Healing (Scratch) Assay: Measures the ability of a confluent cell monolayer to migrate and close a "wound" created by a scratch.
-
Boyden Chamber (Transwell) Assay: Quantifies the number of cells that migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
-
Materials:
-
Cancer cell lines
-
24- or 48-well plates (for wound healing)
-
Transwell inserts with appropriate pore size
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
This compound
-
-
Protocol (Wound Healing):
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound or vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy and systemic toxicity of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
-
-
Protocol (General):
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.
-
Measure the tumor volume (e.g., using the formula: 0.5 x length x width²) and the body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Monitor the mice for any signs of toxicity throughout the study.
-
Conclusion
This compound is a promising preclinical candidate that effectively targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3-driven glycolysis. The data presented in this guide demonstrate its potent in vitro and in vivo anti-tumor activities, including the inhibition of cancer cell proliferation, migration, and invasion. The provided experimental protocols offer a framework for further investigation of this compound and other PFKFB3 inhibitors. As research in cancer metabolism continues to evolve, molecules like this compound hold the potential to be developed into novel and effective cancer therapies. Further studies are warranted to fully elucidate its therapeutic potential, explore combination strategies, and identify predictive biomarkers for patient stratification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of KAN0438757: A Novel PFKFB3 Inhibitor in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KAN0438757 is a novel small molecule inhibitor targeting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] Upregulation of PFKFB3 is a characteristic feature of many cancer types, where it facilitates the high glycolytic rate required for rapid proliferation and tumor progression.[2][3] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, anti-cancer efficacy in various models, and associated experimental methodologies.
Mechanism of Action
This compound exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of PFKFB3.[4][5] This inhibition leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3] The subsequent decrease in glycolytic flux impacts cancer cell metabolism, proliferation, and survival.[6][7] Furthermore, emerging evidence suggests that this compound may also modulate DNA repair pathways, specifically homologous recombination, thereby sensitizing cancer cells to radiation therapy.[4]
Signaling Pathway
The primary signaling pathway affected by this compound is the glycolytic pathway. By inhibiting PFKFB3, this compound disrupts the normal metabolic reprogramming observed in cancer cells, often referred to as the Warburg effect.[2] Additionally, PFKFB3 is implicated in signaling pathways that promote cancer progression, such as the PI3K/AKT/mTOR and TGF-β1 pathways, suggesting that this compound may have broader effects on oncogenic signaling.[2]
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly in colorectal and glioblastoma models.
Table 1: In Vitro Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Key Mutations | Assay | Endpoint | This compound Concentration | Result | Reference |
| HCT-116 | KRAS, PIK3CA mutant | Immunoblot | PFKFB3 Expression | 10, 25, 50 µM (12h) | Concentration-dependent reduction | [6] |
| HT-29 | BRAF mutant | Immunoblot | PFKFB3 Expression | 50 µM (12h) | Upregulation of PFKFB3 | [6] |
| SW-1463 | - | Immunoblot | PFKFB3 Expression | 10, 25, 50 µM (12h) | Concentration-dependent reduction | [6] |
| HCT-116 | KRAS, PIK3CA mutant | xCELLigence | Cell Growth | Various (96h) | Concentration-dependent inhibition | [6] |
| HT-29 | BRAF mutant | xCELLigence | Cell Growth | Various (96h) | Concentration-dependent inhibition | [6] |
| HCT-116 | KRAS, PIK3CA mutant | CellTiter-Blue | Viability | Various (48h) | Reduction in viability | [8] |
| HT-29 | BRAF mutant | CellTiter-Blue | Viability | Various (48h) | Reduction in viability | [8] |
| HCT-116 | KRAS, PIK3CA mutant | LDH Assay | Cytotoxicity | Various (48h) | Concentration-dependent increase | [8] |
| HT-29 | BRAF mutant | LDH Assay | Cytotoxicity | Various (48h) | Concentration-dependent increase | [8] |
| HCT-116 | KRAS, PIK3CA mutant | Migration Assay | Cell Migration | 10 µM | Significant reduction | [6] |
| HT-29 | BRAF mutant | Migration Assay | Cell Migration | 25 µM | Significant reduction | [6] |
| HCT-116 | KRAS, PIK3CA mutant | Invasion Assay | Cell Invasion | 10 µM (96h) | Significant reduction | [6] |
| HT-29 | BRAF mutant | Invasion Assay | Cell Invasion | 10 µM (96h) | Significant reduction | [6] |
Table 2: In Vitro Activity of this compound in Glioblastoma (GBM) Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| U373 | WST-1 | Viability | 5-25 µM (48h) | Dose-dependent reduction | [2] |
| U251 | WST-1 | Viability | 5-25 µM (48h) | Dose-dependent reduction | [2] |
| U373 | AO/EtBr Staining | Apoptosis | Not specified | Dose-dependent increase in apoptotic morphology | [2] |
| U251 | AO/EtBr Staining | Apoptosis | Not specified | Dose-dependent increase in apoptotic morphology | [2] |
| U373 | Wound Healing | Migration | 5-25 µM (72h) | Inhibition of migration | [2] |
| U251 | Wound Healing | Migration | 5-25 µM (72h) | Inhibition of migration | [2] |
| U373 | Western Blot | N-cadherin Expression | Not specified | Reduction in N-cadherin levels | [2] |
| U251 | Western Blot | N-cadherin Expression | Not specified | Reduction in N-cadherin levels | [2] |
Patient-Derived Organoids
This compound has shown promising activity in patient-derived organoid (PDO) models of colorectal cancer. Notably, the compound exhibited a selective cytotoxic effect on tumor organoids while sparing normal colon organoids, suggesting a favorable therapeutic window.[1][6][9]
In Vivo Studies
Preclinical in vivo evaluation of this compound has primarily focused on its systemic toxicity. In C57BL6/N mice, this compound was well-tolerated with no high-grade toxicity observed, supporting its potential for further in vivo efficacy studies.[1][6][9]
Experimental Protocols
Immunoblotting
-
Cell Lysis: Cancer cells were treated with varying concentrations of this compound for specified durations. Post-treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against PFKFB3 and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify relative protein expression.[6]
Cell Viability and Proliferation Assays
-
xCELLigence Real-Time Cell Analysis: This system measures changes in electrical impedance as cells proliferate and adhere to microelectrodes on the bottom of the culture wells. Cells were seeded in E-plates and treated with this compound. Cell index was monitored in real-time for up to 96 hours to assess cell growth.[6][8]
-
CellTiter-Blue® Viability Assay: This is a fluorometric assay that measures the conversion of resazurin to the fluorescent resorufin by viable cells. Cells were treated with this compound for 48 hours, followed by the addition of the CellTiter-Blue® reagent and measurement of fluorescence.[8]
-
WST-1 Assay: This colorimetric assay measures the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells. Following a 48-hour treatment with this compound, WST-1 reagent was added, and absorbance was measured.[2]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. After 48 hours of treatment, the culture supernatant was collected, and LDH activity was measured using a colorimetric assay.[8]
Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells was scratched to create a "wound." The cells were then treated with this compound, and the closure of the wound was monitored and imaged at different time points to assess cell migration.[2]
-
Boyden Chamber (Transwell) Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contained a chemoattractant. After treatment with this compound for 96 hours, non-invading cells were removed, and the invaded cells on the lower surface of the membrane were stained and quantified.[6]
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel therapeutic agent for cancers with a high dependence on glycolysis. Its ability to inhibit PFKFB3, reduce cell proliferation, migration, and invasion, and induce apoptosis in various cancer models is promising.[1][2] The selective activity against tumor organoids while sparing normal tissue is particularly encouraging.[6] Future preclinical studies should focus on comprehensive in vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models to establish a clear dose-response relationship and to explore potential combination therapies, particularly with radiation and other metabolic inhibitors. Further investigation into the molecular mechanisms underlying its effects on DNA repair and other signaling pathways will also be crucial for its clinical translation.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pure.au.dk [pure.au.dk]
KAN0438757: A Novel Strategy to Suppress Homologous Recombination for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme frequently overexpressed in cancer.[1][2][3] Beyond its established role in metabolism, recent studies have unveiled a critical function for PFKFB3 in the DNA damage response, specifically in promoting homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks (DSBs).[1][2][3] This technical guide provides a comprehensive overview of the mechanism by which this compound suppresses homologous recombination, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. This information is intended to support further research and drug development efforts aimed at exploiting this novel anti-cancer strategy.
Introduction: The Role of PFKFB3 in Homologous Recombination
Homologous recombination is a high-fidelity DNA repair mechanism essential for maintaining genomic stability.[4] In cancer cells, upregulation of HR can contribute to resistance to DNA-damaging therapies such as ionizing radiation (IR) and certain chemotherapeutics. The glycolytic enzyme PFKFB3 has been identified as a critical factor in the HR pathway.[1][2][3] In response to DNA double-strand breaks, PFKFB3 rapidly relocates to nuclear foci in a manner dependent on the MRN-ATM-γH2AX-MDC1 signaling cascade.[1][5] This localization of PFKFB3 to sites of DNA damage is crucial for the recruitment of key HR proteins, including Replication Protein A (RPA) and RAD51, thereby facilitating HR activity and promoting cell survival following genotoxic stress.[1][5]
This compound is a selective inhibitor of PFKFB3's kinase activity.[1][6] By targeting PFKFB3, this compound disrupts the HR repair process, leading to an accumulation of DNA damage and sensitizing cancer cells to radiation.[1] This guide delves into the specifics of this mechanism.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Cell Line/System | Reference |
| PFKFB3 | 0.19 | Enzyme Assay | [1][6] |
| PFKFB4 | 3.6 | Enzyme Assay | [6] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (μM) (72h treatment) | Reference |
| Miapaca-2 | Pancreatic Cancer | 2.75 | [1] |
| PANC1 | Pancreatic Cancer | 3.83 | [1] |
| SW620 | Colorectal Cancer | 7.50 | [1] |
| U-266 | Multiple Myeloma | 5.08 | [1] |
| AMO-1 | Multiple Myeloma | 11.53 | [1] |
| HCT-116 | Colorectal Cancer | Concentration-dependent decrease | [7] |
| HT-29 | Colorectal Cancer | Concentration-dependent decrease | [7] |
Table 3: Impact of this compound on Homologous Recombination and DNA Damage
| Experimental Readout | Cell Line | Treatment Conditions | Effect | Reference |
| Homologous Recombination (HR) Activity (DR-GFP Assay) | U2OS | 10 μM this compound, 6h | Decrease in HR activity | [1] |
| γH2AX Foci Formation | U2OS | 10 μM this compound, 6h, followed by Ionizing Radiation | Increase in IR-induced γH2AX foci | [1] |
| RPA32 Foci Formation | U2OS | This compound treatment followed by Ionizing Radiation | Disrupted recruitment of RPA32 to repair foci | [5] |
| RAD51 Foci Formation | U2OS | This compound treatment followed by Ionizing Radiation | Disrupted recruitment of RAD51 to repair foci | [5] |
| dNTP Levels | U2OS | This compound treatment | 50-75% decrease in all four dNTPs | [5] |
Signaling Pathways and Mechanisms
The suppression of homologous recombination by this compound is a multi-step process initiated by DNA damage and culminating in the failure to repair double-strand breaks.
Upstream Signaling: Recruitment of PFKFB3 to DNA Damage Sites
Upon induction of DNA double-strand breaks by agents like ionizing radiation, a well-defined signaling cascade is activated to recruit DNA repair factors. PFKFB3 is an integral part of this response.
Caption: PFKFB3 recruitment to DNA double-strand breaks.
Downstream Effects: Inhibition of HR Protein Recruitment and dNTP Synthesis
Once recruited, PFKFB3's enzymatic activity is critical for the subsequent steps of homologous recombination. This compound's inhibition of PFKFB3 disrupts these downstream events.
Caption: Mechanism of HR suppression by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in homologous recombination suppression.
Immunofluorescence for DNA Repair Foci (RPA and RAD51)
This protocol is for visualizing the recruitment of DNA repair proteins to sites of DNA damage.[4][8][9]
-
Cell Culture and Treatment:
-
Seed U2OS cells on glass coverslips in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 μM) or DMSO (vehicle control) for 6 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 4-8 Gy).
-
Allow cells to recover for a specified time (e.g., 4-8 hours) at 37°C to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against RPA32 or RAD51 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween 20.
-
Incubate with Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS containing 0.1% Tween 20.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope. Foci are quantified by counting the number of distinct nuclear dots per cell.
-
DR-GFP Homologous Recombination Assay
This assay measures the efficiency of homologous recombination.[10][11]
-
Cell Line:
-
Use a U2OS cell line stably expressing the DR-GFP reporter construct. This construct contains two inactive GFP genes. HR repair of an I-SceI endonuclease-induced DSB in one GFP gene using the other as a template restores a functional GFP gene.
-
-
Transfection and Treatment:
-
Seed the U2OS DR-GFP cells in 6-well plates.
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and treat with this compound or DMSO.
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the HR frequency.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[12][13]
-
Cell Seeding and Treatment:
-
Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium.
-
Allow the cells to attach for a few hours.
-
Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).
-
Expose the cells to different doses of ionizing radiation.
-
-
Colony Formation:
-
Replace the treatment-containing medium with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on homologous recombination.
Caption: A representative experimental workflow.
Conclusion and Future Directions
This compound represents a promising novel approach to cancer therapy by targeting the intersection of metabolism and DNA repair. Its ability to selectively inhibit PFKFB3 leads to the suppression of homologous recombination, thereby sensitizing cancer cells to DNA-damaging agents. The data and protocols presented in this guide provide a solid foundation for further investigation into this compound and other PFKFB3 inhibitors.
Future research should focus on:
-
Evaluating the efficacy of this compound in combination with a broader range of DNA-damaging agents, including PARP inhibitors.
-
Investigating the potential for this compound to overcome resistance to existing cancer therapies.
-
Elucidating the precise molecular mechanisms by which PFKFB3 enzymatic activity supports the recruitment of HR factors.
-
Conducting preclinical and clinical studies to assess the safety and efficacy of this compound in various cancer types.
By continuing to explore the multifaceted roles of PFKFB3 in cancer biology, the scientific community can pave the way for the development of innovative and effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescent staining and DNA repair foci analysis [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
KAN0438757: In Vitro Application Notes and Protocols for a Novel PFKFB3 Inhibitor
For Research Use Only
Introduction
KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2][3] PFKFB3 is often overexpressed in various cancer cells and plays a crucial role in promoting a high glycolytic rate, which is a hallmark of cancer metabolism. By inhibiting PFKFB3, this compound disrupts this metabolic advantage, leading to reduced cancer cell proliferation, migration, and survival.[4][5] Furthermore, recent studies have revealed that this compound can also sensitize cancer cells to radiation therapy by impairing homologous recombination-mediated DNA repair.[6][7] This document provides detailed protocols for the in vitro use of this compound in cell culture experiments.
Mechanism of Action
This compound selectively targets the enzymatic activity of PFKFB3, leading to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F-2,6-P2). F-2,6-P2 is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme of glycolysis. By decreasing F-2,6-P2 levels, this compound effectively throttles glycolytic flux. Beyond its role in metabolism, PFKFB3 has been implicated in the regulation of the Nrf2/HO-1 inflammatory signaling pathway and in DNA double-strand break repair.[6][8] Inhibition of PFKFB3 by this compound has been shown to modulate these pathways.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (μM) |
| PFKFB3 | 0.19 |
| PFKFB4 | 3.6 |
Table 1: In vitro inhibitory concentrations of this compound against PFKFB3 and PFKFB4.[1]
In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) |
| Miapaca-2 | Pancreatic Cancer | 72 | 2.75 |
| PANC1 | Pancreatic Cancer | 72 | 3.83 |
| SW620 | Colorectal Cancer | 72 | 7.50 |
| U-266 | Multiple Myeloma | 72 | 5.08 |
| AMO-1 | Multiple Myeloma | 72 | 11.53 |
Table 2: IC50 values of this compound in various cancer cell lines after 72 hours of treatment.[2]
Experimental Protocols
Cell Culture
A variety of cancer cell lines can be used to evaluate the in vitro effects of this compound. The following are general guidelines for culturing cell lines mentioned in the literature.
-
Colorectal Cancer Cell Lines (HCT-116, HT-29, SW-1463):
-
Media: McCoy's 5A Medium (for HCT-116 and HT-29) or Leibovitz's L-15 Medium (for SW-1463).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
-
-
Human Umbilical Vein Endothelial Cells (HUVECs):
-
Media: Endothelial Cell Growth Medium.
-
Supplements: As per manufacturer's instructions.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
-
-
Glioblastoma Cell Lines (U373, U251):
-
Media: Dulbecco's Modified Eagle Medium (DMEM).
-
Supplements: 10% FBS, 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Store the stock solution in aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assays
Cell viability can be assessed using various methods, including WST-1, CellTiter-Blue, or xCELLigence assays.
-
WST-1 Assay Protocol: [5]
-
Seed 3,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis
This protocol is for determining the effect of this compound on protein expression levels.
-
Protocol: [2]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 10, 25, 50 µM) for a specific time (e.g., 12 hours).[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., PFKFB3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell motility.
-
Protocol: [5]
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24, 48, 72 hours) using a microscope.
-
Measure the wound closure area to quantify cell migration.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated PFKFB3 inhibition.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Testing Susceptibility of Patient-Derived Organoid Cultures to Therapies: Pharmacotyping | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dkfz.de [dkfz.de]
Application Notes and Protocols: Determining the IC50 of KAN0438757 in Cancer Cell Lines
Introduction
KAN0438757 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulator of glycolysis.[1][2] Upregulation of PFKFB3 is observed in various cancer types, where it contributes to the metabolic reprogramming that supports rapid cell proliferation and survival.[3][4][5] By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to reduced cell viability, proliferation, migration, and invasion.[3][6][7] These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines and a detailed protocol for determining these values experimentally.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway.[8] By inhibiting PFKFB3, this compound reduces the rate of glycolysis, thereby depriving cancer cells of the energy and biosynthetic precursors required for their growth and proliferation.[3] Additionally, this compound has been shown to affect other cellular processes, including the Nrf2/HO-1 and WNT/β-catenin signaling pathways.[2][4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: PFKFB3 Signaling Pathway and this compound Inhibition.
This compound IC50 Data
The IC50 values of this compound have been determined in a variety of cancer cell lines, demonstrating its broad anti-proliferative activity. The data presented below is a compilation from published studies.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Miapaca-2 | Pancreatic Cancer | 2.75 | 72-hour treatment.[1] |
| PANC1 | Pancreatic Cancer | 3.83 | 72-hour treatment.[1] |
| SW620 | Colorectal Cancer | 7.50 | 72-hour treatment.[1] |
| U-266 | Multiple Myeloma | 5.08 | 72-hour treatment.[1] |
| AMO-1 | Multiple Myeloma | 11.53 | 72-hour treatment.[1] |
| HCT-116 | Colorectal Cancer | Concentration-dependent anti-proliferative effect observed.[6][7] | Specific IC50 not provided, but effects seen at 10 µM.[3] |
| HT-29 | Colorectal Cancer | Concentration-dependent anti-proliferative effect observed.[6][7] | Migration affected at 25 µM.[3] |
| A549 | Non-small cell lung carcinoma | Reduced cell viability and inhibited growth. | Specific IC50 not provided.[7] |
| H1299 | Non-small cell lung carcinoma | Reduced cell viability and inhibited growth. | Specific IC50 not provided.[7] |
| U373 | Glioblastoma | Dose-dependent decrease in cell viability. | Significant reduction at 10 µM after 48 hours.[5] |
| U251 | Glioblastoma | Dose-dependent decrease in cell viability. | Significant reduction at 10 µM after 48 hours.[5] |
Experimental Protocol: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram:
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete medium to a final concentration that will result in 30-50% confluency after 24 hours of incubation (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Ensure the final concentration of DMSO in all wells (including the vehicle control) is the same and does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 [10]
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a promising anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3. The provided IC50 data and experimental protocol will aid researchers in further investigating the efficacy of this compound in various cancer models and in the development of novel therapeutic strategies. It is important to note that IC50 values can be influenced by experimental conditions such as cell density and incubation time.[11] Therefore, the provided protocol should be optimized for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KAN0438757 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a novel, potent small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation (the Warburg effect).[2][3] Beyond its role in metabolism, PFKFB3 is also implicated in the repair of DNA double-strand breaks through homologous recombination (HR).[1][3] By inhibiting PFKFB3, this compound presents a dual-pronged anti-cancer strategy: disrupting tumor cell energy metabolism and sensitizing cancer cells to DNA-damaging agents like radiation.[1][4]
These application notes provide a summary of published data and detailed protocols for the administration of this compound in preclinical mouse models, with a focus on systemic toxicity and a general framework for xenograft efficacy studies.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting PFKFB3. This inhibition leads to two primary downstream consequences. First, it reduces the levels of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[3] This effectively "strangles" the cancer cell's energy supply. Second, this compound impairs the recruitment of essential repair proteins to sites of DNA damage, thereby suppressing homologous recombination and increasing the efficacy of treatments like radiotherapy.[3][4] Studies show this compound can reduce PFKFB3 protein levels without altering its mRNA transcription levels.[1][5]
In Vitro Activity Summary
This compound has demonstrated efficacy across various cancer cell lines, primarily affecting cell viability, migration, and invasion.
| Cell Line | Cancer Type | Concentrations Tested (µM) | Key In Vitro Effects |
| HCT-116 | Colorectal Cancer | 10 - 100 | Reduced PFKFB3 expression, decreased cell viability, increased cell death, reduced migration and invasion.[1][6] |
| HT-29 | Colorectal Cancer | 10 - 100 | Increased cell death at higher concentrations, reduced migration and invasion.[1] |
| SW-1463 | Colorectal Cancer | 10 - 50 | Dose-dependent reduction in PFKFB3 expression.[1] |
| U373 & U251 | Glioblastoma | 5 - 100 | Dose-dependent decrease in cell viability and migration; induction of apoptosis.[7] |
| A549 | Non-small Cell Lung Cancer | 1 - 100 | Significantly reduced cell viability, inhibited colony formation, and induced DNA damage.[8] |
| HUVEC | Endothelial (non-cancer) | 10 - 50 | Reduced PFKFB3 expression, reduced cell migration.[1] |
Preclinical In Vivo Protocols
Systemic Toxicity Evaluation Protocol
An initial toxicity study is crucial before proceeding to efficacy models. Based on published research, this compound is well-tolerated in mice.[1][9]
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kancera.com [kancera.com]
- 5. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. glpbio.com [glpbio.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for KAN0438757 in In Vivo Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a novel and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key glycolytic enzyme that is frequently overexpressed in various cancer types and plays a crucial role in promoting the Warburg effect, tumor growth, and malignancy.[1] By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion.[2][4] Recent studies have highlighted the potential of this compound as a radiosensitizer, making it a promising agent for combination therapy with radiotherapy.[1][3]
The radiosensitizing effect of this compound is attributed to its ability to impair DNA repair mechanisms in cancer cells.[1] Specifically, inhibition of PFKFB3 by this compound has been shown to prevent the nuclear localization of PFKFB3, BRCA1, and RAD51, which are essential for homologous recombination repair of DNA double-strand breaks induced by ionizing radiation.[1] This impairment of DNA repair leads to increased cytotoxicity and cell death in irradiated cancer cells.[1]
These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in in vivo radiosensitization studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| U373 & U251 | Glioblastoma | WST-1 Cell Viability | Not Specified | Decreased cell viability | [1] |
| HCT-116 | Colorectal Cancer | Immunoblot | 10, 25, 50 | Dose-dependent reduction of PFKFB3 expression | [3] |
| SW-1463 | Colorectal Cancer | Immunoblot | 10, 25, 50 | Dose-dependent reduction of PFKFB3 expression | [3] |
| HUVEC | Endothelial Cells | Immunoblot | 10, 25, 50 | Dose-dependent reduction of PFKFB3 expression | [3] |
| Colorectal Cancer Cells | Colorectal Cancer | Proliferation Assay | 50, 75 | Significant reduction in proliferation | [1] |
| Patient-Derived Tumor Organoids | Colorectal Cancer | Growth Assay | Not Specified | Significant effect on tumor organoid growth | [2][4] |
| Normal Colon Organoids | Normal Tissue | Growth Assay | Not Specified | No significant toxicity | [2][4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Cancer Type/Condition | Treatment | Key Findings | Reference |
| C57BL6/N Mice | Systemic Toxicity Evaluation | This compound | No high-grade toxicity observed. | [2][4] |
| Mice with Induced Acute Pancreatitis | Acute Pancreatitis | This compound | Alleviated inflammation via the Nrf2/HO-1 pathway; negligible toxicity. | [5] |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-mediated radiosensitization.
Caption: Experimental workflow for in vivo radiosensitization studies.
Experimental Protocols
Protocol 1: In Vivo Radiosensitization Study in a Subcutaneous Xenograft Model
1. Objective: To evaluate the radiosensitizing effect of this compound in combination with ionizing radiation on tumor growth in vivo.
2. Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Cancer cell line of interest (e.g., HCT-116 for colorectal cancer, U87 for glioblastoma)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Animal irradiator (e.g., X-ray source)
3. Methods:
a. Cell Culture and Tumor Implantation:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
b. Animal Grouping and Treatment:
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Vehicle + Radiotherapy
-
Group 4: this compound + Radiotherapy
-
-
Prepare this compound in the vehicle at the desired concentration. While specific in vivo radiosensitization doses for this compound are not well-established in the public literature, a starting point could be based on general toxicity studies, potentially in the range of 25-100 mg/kg, administered via oral gavage.
-
Administer this compound or vehicle daily for a specified period (e.g., 5-7 days) before a single dose of radiation, or throughout a fractionated radiotherapy regimen. The timing of drug administration relative to irradiation should be optimized; typically, administration 1-4 hours before radiation is a common starting point to ensure peak drug concentration at the time of irradiation.
c. Irradiation Procedure:
-
Anesthetize the mice.
-
Shield the non-tumor-bearing parts of the body with lead.
-
Deliver a single dose of focal radiation (e.g., 5-10 Gy) or a fractionated dose (e.g., 2-3 Gy per day for several days) to the tumor using a small animal irradiator. The radiation dose should be chosen based on the radiosensitivity of the specific tumor model.
d. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
The primary endpoint is typically tumor growth delay. This is the time it takes for tumors in the treatment groups to reach a predetermined size (e.g., 4 times the initial volume) compared to the control group.
-
A secondary endpoint can be overall survival.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis.
e. Ex Vivo Analysis (Optional):
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of markers for proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DNA damage (e.g., γH2AX).
-
Snap-freeze a portion of the tumor for Western blot analysis to confirm the inhibition of PFKFB3 and assess downstream signaling pathways.
Protocol 2: Evaluation of Systemic Toxicity of this compound
1. Objective: To assess the systemic toxicity of this compound at doses relevant for radiosensitization studies.
2. Materials:
-
This compound
-
Vehicle
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6)
-
Equipment for blood collection and analysis
3. Methods:
-
Randomize mice into groups receiving vehicle or different doses of this compound.
-
Administer this compound or vehicle daily for a period that mimics the duration of a radiosensitization experiment (e.g., 1-2 weeks).
-
Monitor body weight daily and observe for any clinical signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
At the end of the treatment period, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematopoietic and organ function (e.g., liver and kidney).
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
Conclusion
This compound presents a promising new strategy to enhance the efficacy of radiotherapy by targeting cancer cell metabolism and impairing DNA repair. The provided protocols offer a framework for researchers to investigate the in vivo radiosensitizing effects of this novel PFKFB3 inhibitor. Further studies are warranted to optimize dosing and scheduling in combination with radiation for various cancer types.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing DNA Damage with KAN0438757 and Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the novel PFKFB3 inhibitor, KAN0438757, in combination with ionizing radiation (IR) to assess and enhance DNA damage in cancer cells. The protocols detailed herein are intended to offer standardized methods for evaluating the radiosensitizing effects of this compound, a critical aspect of preclinical cancer research and drug development.
Introduction
This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme frequently overexpressed in cancer cells. Beyond its role in metabolism, recent studies have identified PFKFB3 as a crucial factor in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] By inhibiting PFKFB3, this compound impairs the recruitment of essential DNA repair proteins, thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation.[1][2] These notes provide protocols to quantify this radiosensitization effect.
Data Presentation
The following tables summarize the quantitative effects of this compound in combination with ionizing radiation on DNA damage and cell survival.
Table 1: Quantification of γH2AX Foci
| Treatment | Time Post-IR (2 Gy) | Mean γH2AX Foci per Cell (U2OS cells) | Percentage of γH2AX Positive Cells |
| Vehicle | 2 hours | ~35 | ~95% |
| This compound (10 µM) | 2 hours | ~35 | ~95% |
| Vehicle | 24 hours | ~5 | ~20% |
| This compound (10 µM) | 24 hours | ~15 | ~60% |
Data adapted from studies on PFKFB3 inhibition, indicating a significant increase in residual DNA damage (γH2AX foci) at 24 hours post-irradiation in the presence of this compound, demonstrating impaired DNA repair.[1]
Table 2: Clonogenic Survival Assay
| Cell Line | Treatment | Radiation Dose (Gy) | Surviving Fraction |
| U2OS | Vehicle | 0 | 1.0 |
| U2OS | Vehicle | 2 | ~0.6 |
| U2OS | Vehicle | 4 | ~0.2 |
| U2OS | Vehicle | 6 | ~0.05 |
| U2OS | This compound (10 µM) | 0 | ~0.8 |
| U2OS | This compound (10 µM) | 2 | ~0.3 |
| U2OS | This compound (10 µM) | 4 | ~0.05 |
| U2OS | This compound (10 µM) | 6 | <0.01 |
Data represents a typical dose-dependent radiosensitization effect of this compound, showing a significant reduction in the surviving fraction of cancer cells when combined with ionizing radiation.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound in the context of DNA damage response and the general workflow for assessing its effects.
Experimental Protocols
Protocol 1: γH2AX Foci Formation Assay for DNA Double-Strand Break Quantification
This protocol details the immunofluorescent staining of γH2AX, a marker for DNA double-strand breaks, to assess the impact of this compound and ionizing radiation.
Materials:
-
Cell line of interest (e.g., U2OS) cultured on glass coverslips in a multi-well plate
-
This compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 12-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Expose the cells to the desired dose of ionizing radiation (e.g., 2 Gy).
-
-
Incubation: Incubate the cells for the desired time points post-irradiation (e.g., 30 minutes, 2 hours, 24 hours) to allow for DNA damage response and repair.
-
Fixation:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in 1% BSA/PBS according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in 1% BSA/PBS.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 50-100 nuclei should be counted per condition.
-
Protocol 2: Alkaline Comet Assay for Single and Double-Strand DNA Breaks
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[3][4][5][6]
Materials:
-
Cell line of interest
-
This compound
-
Source of ionizing radiation
-
PBS, Ca2+/Mg2+-free
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I or propidium iodide)
-
Comet assay slides
-
Electrophoresis tank
Procedure:
-
Cell Preparation:
-
Treat cells with this compound and/or ionizing radiation as described in Protocol 1.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% NMA and allow to dry.
-
Mix the cell suspension with 0.5% LMA at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA stain.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized software to quantify parameters such as tail length, tail intensity, and tail moment.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.[3][7][8][9][10]
Materials:
-
Cell line of interest
-
This compound
-
Source of ionizing radiation
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cell line.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates. The number of cells seeded should be adjusted based on the radiation dose to ensure a countable number of colonies.
-
-
Treatment:
-
Allow cells to attach for at least 4 hours.
-
Treat the cells with this compound or vehicle.
-
After a pre-incubation period (e.g., 2 hours), irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
Monitor colony formation.
-
-
Staining:
-
When colonies in the control wells have reached at least 50 cells, aspirate the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate a cell survival curve.
-
References
- 1. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizing radiation-induced γ-H2AX activity in whole blood culture and the risk of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γH2AX Foci Form Preferentially in Euchromatin after Ionising-Radiation | PLOS One [journals.plos.org]
- 6. Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionizing Irradiation Not Only Inactivates Clonogenic Potential in Primary Normal Human Diploid Lens Epithelial Cells but Also Stimulates Cell Proliferation in a Subset of This Population | PLOS One [journals.plos.org]
- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical appraisal of clonogenic survival assays in the evaluation of radiation damage to normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KAN0438757 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAN0438757 is a novel and potent small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis and is often overexpressed in various cancer cells, contributing to the Warburg effect, cell proliferation, and survival.[1][4][5] Beyond its role in metabolism, recent studies have highlighted the involvement of PFKFB3 in other critical cellular processes, including DNA repair, cell migration, and invasion.[1][3][4][6] Inhibition of PFKFB3 by this compound has been shown to significantly reduce the migration and invasion capacity of cancer cells, suggesting its potential as a therapeutic agent in oncology.[1][3]
These application notes provide detailed protocols for assessing the effects of this compound on cancer cell migration and invasion, along with expected outcomes and data presentation guidelines. The provided methodologies are based on established in vitro assays and published data on this compound.
Mechanism of Action: Inhibition of PFKFB3 and its Downstream Effects
This compound exerts its anti-migratory and anti-invasive effects primarily through the inhibition of PFKFB3. This inhibition leads to a reduction in glycolytic flux and also impacts other signaling pathways crucial for cell motility. The proposed mechanisms include:
-
Metabolic Reprogramming: By inhibiting PFKFB3, this compound reduces the production of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. This leads to decreased glucose uptake and lactate production, affecting the energy supply required for the dynamic processes of cell migration and invasion.[5]
-
Modulation of Signaling Pathways: this compound-mediated inhibition of PFKFB3 has been shown to affect several signaling pathways implicated in cell migration and invasion, including the PI3K/AKT/mTOR, TGF-β, and WNT/β-catenin pathways.[7]
-
Cytoskeletal Dynamics: PFKFB3 inhibition can influence the expression of genes associated with the cytoskeleton and cell adhesion, such as Paxillin, Vinculin, and Cortactin, which are critical for cell movement.[3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration and invasion in different cancer cell lines.
Table 1: Effect of this compound on Colorectal Cancer and Endothelial Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) | Reference |
| HCT-116 | 10 | 42 | ~25% | [6] |
| HCT-116 | 25 | 42 | ~50% | [6] |
| HT-29 | 10 | 42 | ~30% | [6] |
| HT-29 | 25 | 42 | ~60% | [6] |
| HUVEC | 10 | 12 | ~40% | [6] |
| HUVEC | 25 | 12 | ~75% | [6] |
Table 2: Effect of this compound on Colorectal Cancer Cell Invasion (Boyden Chamber Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Inhibition of Invasion (%) | Reference |
| HCT-116 | 10 | 96 | ~40% | [6] |
| HCT-116 | 25 | 96 | ~70% | [6] |
| HT-29 | 10 | 96 | ~50% | [6] |
| HT-29 | 25 | 96 | ~80% | [6] |
Table 3: Effect of this compound on Glioblastoma Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| U373 | 5 - 25 | 72 | Dose-dependent reduction in wound closure | [3] |
| U251 | 5 - 25 | 72 | Dose-dependent reduction in wound closure | [3] |
Experimental Protocols
Here are detailed protocols for performing migration and invasion assays with this compound.
Protocol 1: Cell Migration Assay (Wound Healing / Scratch Assay)
This assay is suitable for assessing the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29, U373, U251)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plates at 37°C in a 5% CO₂ incubator until the cells reach >90% confluency.
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
To ensure consistency, a cross-shaped scratch can be made in each well.
-
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment:
-
Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
For studies on chemotaxis, serum-free medium can be used.
-
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the position of the image to ensure the same field is captured at later time points.
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 12, 24, 48, 72 hours), depending on the cell type's migration rate.
-
Image Acquisition (Subsequent Time Points): At regular intervals (e.g., every 12 or 24 hours), capture images of the same marked fields.
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at Time 0 - Area at Time t) / Area at Time 0] x 100
-
Compare the wound closure rates between the control and this compound-treated groups.
-
Protocol 2: Cell Invasion Assay (Boyden Chamber / Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29)
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel™ or Geltrex™)
-
Serum-free culture medium
-
Complete culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound stock solution
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Coating the Inserts:
-
Thaw the basement membrane matrix on ice.
-
Dilute the matrix with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add a thin layer of the diluted matrix (e.g., 50-100 µL) to the upper surface of the Boyden chamber inserts.
-
Incubate the inserts at 37°C for at least 1 hour to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
-
Assay Setup:
-
Add complete culture medium (containing chemoattractant) to the lower chamber of the 24-well plate.
-
Place the coated inserts into the wells.
-
Carefully add the cell suspension containing this compound to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an extended period (e.g., 24-96 hours), allowing for cell invasion.
-
Removal of Non-Invading Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape away the non-invading cells and the matrix from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field.
-
Compare the number of invaded cells between the control and this compound-treated groups.
-
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Cell Viability: It is crucial to distinguish between anti-migratory/invasive effects and cytotoxic effects. A parallel cell viability assay (e.g., MTT or trypan blue exclusion) should be performed using the same concentrations of this compound and incubation times to ensure that the observed reduction in migration/invasion is not solely due to cell death.
-
Optimal Seeding Density and Incubation Time: These parameters should be optimized for each cell line to ensure a robust and reproducible assay.
-
Image Analysis Consistency: Use consistent settings and thresholds when analyzing images to avoid bias.
By following these detailed protocols and considering the provided data, researchers can effectively evaluate the impact of this compound on cell migration and invasion, contributing to the understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFKFB3 facilitates cell proliferation and migration in anaplastic thyroid carcinoma via the WNT/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming KAN0438757 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the PFKFB3 inhibitor, KAN0438757, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions like water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[1] Quantitative data from various suppliers indicates a solubility of up to 130 mg/mL in DMSO.[2][3][4]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media for my in vitro assay. What is happening?
A2: This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the overall solvent polarity increases, causing the poorly soluble compound to precipitate out of the solution. This can lead to inaccurate and unreliable experimental results.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: To minimize solvent-induced cytotoxicity and off-target effects, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.1% to 0.5%.[5] However, the tolerance to DMSO can be cell-line specific.[6] Therefore, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: How can I improve the solubility of this compound for my in vivo animal studies?
A4: For in vivo applications, co-solvents are frequently used to improve the aqueous solubility of this compound. Formulations containing a combination of DMSO, PEG300, Tween-80, and saline or 20% SBE-β-CD in saline have been successfully used.[7] These co-solvents help to create a more favorable environment for the hydrophobic molecule, preventing precipitation upon administration.
Q5: Does the pH of the aqueous solution affect the solubility of this compound?
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture well after adding the this compound solution.
-
Inconsistent or non-reproducible results in cell-based assays.
Possible Causes:
-
The final concentration of DMSO is too low to maintain the solubility of this compound at the desired working concentration.
-
Rapid dilution of the DMSO stock solution into the aqueous medium.
-
The working concentration of this compound exceeds its solubility limit in the final assay medium.
Solutions:
-
Optimize DMSO Concentration: While aiming for a low final DMSO concentration, ensure it is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally a good starting point. Always include a vehicle control.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions. For example, first, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
-
Sonication: Gentle sonication of the diluted solution can help to redissolve small precipitates. However, be cautious as prolonged sonication can degrade the compound.
-
Lower the Working Concentration: If precipitation persists, it may be necessary to reduce the working concentration of this compound to a level below its solubility limit in the final assay medium.
Issue 2: Inconsistent Efficacy in In Vivo Studies
Symptoms:
-
High variability in animal responses to this compound treatment.
-
Lower than expected therapeutic effect.
Possible Causes:
-
Precipitation of the compound at the injection site or in the bloodstream.
-
Poor bioavailability due to low solubility in physiological fluids.
-
Instability of the formulation.
Solutions:
-
Use of Co-solvents: Employ a validated co-solvent formulation to enhance the aqueous solubility of this compound.[7] Refer to the Experimental Protocols section for recommended formulations.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of compound degradation or precipitation over time.
-
Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation. If observed, the solution should be warmed or sonicated to redissolve the compound, or a new batch should be prepared.
-
Route of Administration: The choice of administration route can impact bioavailability. Intraperitoneal (i.p.) injection is a common route for this compound in preclinical studies.[1]
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~130 mg/mL (290.55 mM) | [2][3][4] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Co-Solvent Formulations for In Vivo Studies
| Formulation Components | Final Concentration | Achievable this compound Concentration | Reference(s) |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.17 mg/mL (4.85 mM) | [7] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (4.85 mM) | [7] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (4.85 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Refer to the manufacturer's datasheet for specific storage recommendations.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate for serial dilutions
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentrations.
-
Important: To minimize precipitation, add the DMSO stock solution to the medium and mix immediately. Avoid adding the medium to the concentrated DMSO stock.
-
-
Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.5%, and is consistent across all experimental and control groups.[5]
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Use the prepared working solutions immediately.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: this compound's role in the Nrf2/HO-1 signaling pathway.
Caption: this compound's inhibitory effect on the WNT/β-catenin pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
KAN0438757 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of KAN0438757, a potent and selective inhibitor of the metabolic kinase PFKFB3. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: this compound as a powder is stable for extended periods when stored at low temperatures. It is recommended to store the powder at -20°C for up to 3 years.
Q2: How should I store this compound stock solutions?
A: The stability of this compound in a solvent is dependent on the storage temperature. For long-term storage, it is recommended to keep stock solutions at -80°C.[1][2][3] Shorter-term storage at -20°C is also possible, but the recommended duration varies between suppliers. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use.[3][4]
Q3: What is the shelf life of this compound in different storage conditions?
A: The recommended storage periods for this compound can vary slightly by supplier. The following table summarizes the general recommendations.
Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Powder | -20°C | 3 years | [2][3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year, 2 years, or 6 months | [1][2][3][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 year or 1 month | [1][3][4] |
Note: Due to variations in supplier recommendations, it is advisable to consult the product-specific datasheet for the most accurate storage information.
Q4: How should I prepare stock and working solutions of this compound?
A: this compound is soluble in DMSO.[2][3] For in vivo experiments, working solutions are often prepared by diluting the DMSO stock solution with other vehicles like PEG300, Tween-80, and saline or corn oil.[1][3] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1][5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2][5]
Troubleshooting Guide
Issue: I observed precipitation in my this compound solution upon thawing or dilution.
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent or at the current temperature. Moisture absorption in DMSO can also reduce solubility.[3]
-
Solution:
-
Warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid redissolution.[4]
-
Ensure you are using fresh, anhydrous DMSO for preparing your stock solution.[3]
-
For working solutions, especially for in vivo studies, ensure the solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols.[2]
-
Issue: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can arise from compound degradation due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can degrade the compound.
-
Solution:
-
Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3][4]
-
Verify that the storage conditions (temperature and duration) are within the recommended guidelines.
-
Prepare fresh working solutions for each experiment, particularly for sensitive in vivo studies.[1][5]
-
Experimental Protocols
While specific stability-indicating assay data for this compound is not publicly available, a general workflow for assessing compound stability is provided below. This can be adapted to evaluate the stability of this compound in your specific experimental conditions.
General Workflow for Assessing Compound Stability
Preparation of a this compound Working Solution for in vivo Use (Example Protocol)
This is an example protocol and may need to be optimized for your specific experimental needs.
References
KAN0438757 Technical Support Center: Off-Target Effects in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of KAN0438757 in non-cancerous cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3). It exhibits significantly higher potency for PFKFB3 compared to the PFKFB4 isoform, as indicated by their respective IC50 values.[1] While a comprehensive screening against a full panel of kinases is not publicly available, current data suggests a high degree of selectivity for PFKFB3.
Q2: What are the observed effects of this compound on the viability of non-cancerous cells?
A2: Studies have consistently shown that this compound has minimal cytotoxic effects on a variety of non-cancerous cells at concentrations that are effective against cancer cells.[2][3][4][5] This includes normal colon epithelial cells, normal colon organoids, hTERT immortalized normal fibroblasts (BJ TERT), and peripheral blood mononuclear cells (PBMCs).[2][3][5] In vivo studies in mice have also demonstrated that this compound is well-tolerated with no significant systemic toxicity observed.[2][3][4]
Q3: Does this compound affect signaling pathways in non-cancerous cells other than the intended PFKFB3 inhibition?
A3: While the primary mechanism of action is the inhibition of PFKFB3 and downstream glycolysis, one study has reported an off-target effect in macrophages. In a model of acute pancreatitis, this compound was found to activate the Nrf2/HO-1 inflammatory signaling pathway in infiltrated macrophages, which contributed to a protective effect.[6] Further research is needed to determine if this effect is observed in other non-cancerous cell types and its potential implications.
Q4: Are there any known in vivo toxicities associated with this compound?
A4: Preclinical in vivo studies in mice have shown that this compound is well-tolerated and does not exhibit significant systemic toxicity, even at doses effective for anti-tumor activity.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity in a non-cancerous cell line. | Cell line may have unusually high dependence on PFKFB3-mediated glycolysis. Certain specialized cell types might exhibit higher sensitivity. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. 2. Compare the IC50 to that of sensitive cancer cell lines to assess the therapeutic window. 3. Analyze the metabolic profile of your cells to understand their glycolytic dependence. |
| Observed effects do not correlate with PFKFB3 inhibition (e.g., unexpected signaling pathway activation). | Potential off-target effects of this compound on other kinases or signaling molecules. | 1. Investigate the activation of known promiscuous signaling pathways. 2. Consider performing a targeted kinase inhibitor panel screening to identify potential off-target interactions. 3. As noted, this compound has been shown to activate the Nrf2/HO-1 pathway in macrophages.[6] |
| Inconsistent results between different non-cancerous cell lines. | Inherent biological differences in the metabolic dependencies and signaling networks of various cell types. | 1. Characterize the basal expression of PFKFB3 and other PFKFB isoforms in your cell lines. 2. Assess the baseline glycolytic rate of each cell line. 3. Use multiple non-cancerous cell lines in your experiments to confirm observations. |
| Difficulty dissolving this compound for in vitro experiments. | This compound has specific solubility properties. | The manufacturer suggests dissolving this compound in DMSO.[1] Ensure you are using a high-purity solvent and follow the recommended concentrations. |
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) | Source |
| PFKFB3 | 0.19 | [1] |
| PFKFB4 | 3.6 | MedChemExpress |
Table 2: Summary of this compound Effects on Non-Cancerous Cells
| Cell Type | Observation | Source |
| Normal Colon Epithelial Cells | Spared at concentrations cytotoxic to colorectal cancer cells. | [2][5] |
| Normal Colon Organoids | Spared at concentrations effective against colorectal cancer organoids. | [2][3] |
| hTERT Immortalized Normal Fibroblasts (BJ TERT) | Tolerated at concentrations that enhance radiosensitivity in cancer cells. | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Viability not affected. | |
| Rat Nucleus Pulposus Primary Cells | No cytotoxicity observed. | |
| Infiltrated Macrophages (in vivo, pancreatitis model) | Activation of Nrf2/HO-1 pathway. | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for PFKFB3 Expression
-
Cell Lysis: Treat non-cancerous cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against PFKFB3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Visualizations
Caption: this compound inhibits PFKFB3, reducing glycolysis.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing KAN0438757-induced cytotoxicity in normal tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize KAN0438757-induced cytotoxicity in normal tissues during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a crucial regulatory enzyme in glycolysis, responsible for maintaining high glycolytic rates in cancer cells.[4] this compound reduces the production of fructose-2,6-bisphosphate, a potent allosteric activator of the rate-limiting glycolytic enzyme phosphofructokinase-1 (PFK-1).[2] This leads to a reduction in glycolytic flux. Additionally, this compound has been shown to impair homologous recombination (HR) DNA repair, which can sensitize cancer cells to radiation therapy.[2][5]
Q2: Is this compound expected to be highly toxic to normal, non-cancerous tissues?
A2: Current research suggests that this compound exhibits a favorable safety profile with selective cytotoxicity towards cancer cells, while largely sparing normal cells and tissues.[1][4][6] In vivo studies in mice have shown that this compound is well-tolerated and does not induce high-grade systemic toxicity.[1][3] Furthermore, experiments using patient-derived organoids have demonstrated a significant growth-inhibitory effect on tumor organoids while normal colon organoids remained unaffected.[3][6][7]
Q3: Why does this compound show selectivity for cancer cells over normal cells?
A3: The selectivity of this compound is attributed to the metabolic reprogramming often observed in cancer cells, a phenomenon known as the "Warburg effect." Many cancer cells exhibit a heightened dependence on glycolysis for energy production and biosynthesis, even in the presence of oxygen. PFKFB3 is often overexpressed in various cancers, making them more sensitive to its inhibition compared to normal tissues which typically have lower glycolytic rates and are not as reliant on PFKFB3 activity.[2][4]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective PFKFB3 inhibitor, the possibility of off-target effects should always be considered in experimental settings. As PFKFB3 is expressed in some normal tissues, high concentrations or prolonged exposure could potentially affect their metabolic processes.[4] However, current data indicates a wide therapeutic window where anti-tumor effects are observed without significant toxicity to normal tissues.[1][2]
Q5: Can this compound be combined with other therapies?
A5: Yes, this compound has shown promise in combination with other cancer treatments. Its ability to inhibit homologous recombination repair suggests it could be a potent radiosensitizer.[2] It has also been proposed to enhance the efficacy of DNA-damaging chemotherapies and PARP inhibitors.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in normal cell lines or organoids. | 1. Incorrect concentration: The concentration of this compound may be too high for the specific normal cell type being tested. 2. Cell line sensitivity: The particular normal cell line may have an unusually high glycolytic rate or PFKFB3 expression. 3. Prolonged exposure: The duration of treatment may be excessive. | 1. Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Start with a concentration range of 1 µM to 100 µM. 2. Verify the PFKFB3 expression levels in your normal and cancer cell lines via Western Blot or qPCR. 3. Conduct a time-course experiment to assess cytotoxicity at different exposure durations (e.g., 24h, 48h, 72h). |
| Inconsistent results between experiments. | 1. Compound stability: this compound may have degraded. 2. Cell culture variability: Differences in cell passage number, confluency, or media composition. | 1. Prepare fresh stock solutions of this compound from powder for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier. 2. Maintain consistent cell culture practices. Use cells within a narrow passage number range and ensure similar confluency at the time of treatment. |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. Low PFKFB3 expression in cancer cells: The cancer cell line used may not be highly dependent on PFKFB3-driven glycolysis. 2. High PFKFB3 expression in normal cells: The "normal" cell line may have undergone transformation or has inherently high PFKFB3 levels. | 1. Screen a panel of cancer cell lines to identify those with high PFKFB3 expression. 2. Characterize your normal cell line to ensure it has not acquired cancer-like metabolic properties. Consider using primary cells or patient-derived normal organoids for comparison.[3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer (CRC) Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT-116 | Cell Viability (xCELLigence) | 50 µM | Significant reduction in cell proliferation | [7] |
| HT-29 | Cell Viability (xCELLigence) | 50 µM | Significant reduction in cell proliferation | [7] |
| HCT-116 | Migration | 25 µM | Significant reduction in migration | [1] |
| HT-29 | Migration | 25 µM | Significant reduction in migration | [1] |
| HCT-116 | PFKFB3 Protein Expression | 25 µM (12h) | ~50% reduction | [3] |
| HT-29 | PFKFB3 Protein Expression | 25 µM (12h) | ~40% reduction | [3] |
Table 2: In Vivo Toxicity Evaluation of this compound in C57BL6/N Mice
| Dosage (i.p.) | Treatment Duration | Observation | Reference |
| 10 mg/kg | 21 days | No significant weight loss or behavioral changes | [3] |
| 25 mg/kg | 21 days | No significant weight loss or behavioral changes | [3] |
| 50 mg/kg | 21 days | No significant weight loss or behavioral changes; no relevant changes in blood counts or hepatic function markers | [3] |
Experimental Protocols
1. Western Blot for PFKFB3 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PFKFB3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (WST-1)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability.
3. Patient-Derived Organoid Culture and Treatment
-
Organoid Culture: Culture patient-derived normal and tumor organoids in Matrigel domes with appropriate organoid growth medium.
-
Treatment: Once organoids have formed, add this compound at the desired concentration (e.g., 30 µM) to the culture medium.[3]
-
Monitoring: Monitor organoid growth and morphology over several days using brightfield microscopy.
-
Analysis: Quantify organoid size and number. At the end of the experiment, organoids can be harvested for viability assays (e.g., CellTiter-Glo) or molecular analysis.
Visualizations
Caption: Mechanism of action of this compound in the glycolysis pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity in normal cells.
References
- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo [mdpi.com]
- 2. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kancera.com [kancera.com]
- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KAN0438757 Technical Support Center: Refining Targeted Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for refining the delivery methods of KAN0438757, a potent and selective inhibitor of the metabolic kinase PFKFB3, for targeted therapy.[1][2] Given the hydrophobic nature of this compound, this guide focuses on leveraging nanoparticle-based delivery systems to enhance solubility, stability, and targeted delivery to tumor tissues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently targets the 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) enzyme.[1][2] PFKFB3 is a key regulator of glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid growth and proliferation (the Warburg effect).[3] By inhibiting PFKFB3, this compound disrupts this abnormal glucose metabolism, leading to reduced cancer cell proliferation, migration, and invasion.[4][5] Additionally, this compound has been shown to impair DNA repair mechanisms in cancer cells, making them more susceptible to treatments like radiation therapy.[2]
2. Why is a targeted delivery system necessary for this compound?
While this compound has shown promising anti-cancer activity, its hydrophobic nature presents challenges for direct administration, including poor solubility in aqueous solutions.[6][7] Targeted delivery systems, such as polymeric micelles and liposomes, can encapsulate hydrophobic drugs like this compound, improving their solubility, stability in circulation, and enabling preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This approach aims to maximize the therapeutic efficacy of this compound while minimizing potential off-target side effects.[2]
3. What are the most promising targeted delivery strategies for this compound?
Based on the physicochemical properties of this compound, the following nanoparticle-based strategies are recommended as starting points for developing targeted delivery methods:
-
Polymeric Micelles: These self-assembling core-shell nanostructures can effectively encapsulate hydrophobic drugs like this compound in their hydrophobic core, while the hydrophilic shell provides stability in aqueous environments.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would be entrapped within the lipid bilayer.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the surface of nanoparticles (PEGylation) can further enhance their stability, prolong circulation time, and reduce clearance by the immune system.
4. What are the critical parameters to consider when developing a nanoparticle formulation for this compound?
Key parameters to optimize and characterize for any this compound nanoparticle formulation include:
-
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their biodistribution and ability to accumulate in tumor tissue. A narrow size distribution (low PDI) is crucial for reproducible results.[8][9]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.[8][9]
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of this compound successfully incorporated into the nanoparticles and are critical for achieving a therapeutic dose.[8]
-
In Vitro Drug Release: This assesses the rate at which this compound is released from the nanoparticles under physiological conditions.
-
Stability: The formulation must be stable during storage and in biological fluids to ensure its efficacy.[10][11][12][13][14]
Troubleshooting Guides
Polymeric Micelle Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading of this compound | Poor affinity of this compound for the micelle core; Precipitation of this compound during formulation. | 1. Optimize the polymer composition: Experiment with different hydrophobic blocks in the copolymer to enhance interaction with this compound. 2. Adjust the drug-to-polymer ratio: Systematically vary the initial amount of this compound relative to the polymer. 3. Modify the solvent system: Use a co-solvent system during formulation to improve the initial solubility of both the drug and polymer.[15] |
| Micelle Instability (Aggregation/Precipitation) | Unfavorable zeta potential; Low critical micelle concentration (CMC) of the polymer. | 1. Incorporate charged monomers: Include charged monomers in the hydrophilic block of the copolymer to increase electrostatic repulsion between micelles. 2. PEGylate the micelle surface: A dense PEG layer can provide steric stabilization. 3. Use cross-linking strategies: Covalently cross-link the micelle core or shell to improve structural integrity. |
| Burst Release of this compound | Weak interaction between this compound and the micelle core. | 1. Increase the hydrophobicity of the core-forming block: This can lead to stronger hydrophobic interactions with this compound. 2. Consider polymers with aromatic groups: Pi-pi stacking interactions between the polymer and this compound could slow down its release. |
Liposome Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound | This compound precipitating out during hydration; Insufficient partitioning into the lipid bilayer. | 1. Optimize the lipid composition: Vary the ratio of different phospholipids (e.g., DSPC, DPPC) and cholesterol. Cholesterol content can influence bilayer rigidity and drug retention. 2. Modify the hydration method: Use a higher temperature during hydration (above the phase transition temperature of the lipids).[16] 3. Employ a remote loading method if a suitable gradient can be established. |
| Liposome Aggregation | Low surface charge; Inappropriate storage conditions. | 1. Incorporate charged lipids: Include lipids like DSPG or DSPE-PEG with a net charge to increase electrostatic repulsion. 2. Optimize the extrusion process: Ensure multiple passes through the extruder to achieve a uniform size distribution.[16] 3. Store liposomes at an appropriate temperature (usually 4°C) and pH. |
| This compound Leakage from Liposomes | High membrane fluidity; Instability in biological fluids. | 1. Increase cholesterol content: This will decrease the fluidity of the lipid bilayer and can reduce drug leakage. 2. Use lipids with higher phase transition temperatures: Saturated phospholipids with longer acyl chains create more stable bilayers. 3. PEGylate the liposome surface: This can protect the liposomes from opsonization and degradation in vivo. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Micelles
This protocol provides a general method for preparing this compound-loaded polymeric micelles using the solvent evaporation method. Note: This is a starting point and should be optimized for your specific polymer and experimental needs.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-b-PCL, PEG-b-PLA)
-
Organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the block copolymer in the organic solvent.
-
Hydration: Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS).
-
Solvent Evaporation: Continue stirring the solution in a fume hood overnight to allow for the complete evaporation of the organic solvent.
-
Purification: Transfer the micellar solution to a dialysis bag and dialyze against PBS for 24-48 hours to remove any un-encapsulated this compound and residual organic solvent.
-
Characterization:
-
Determine particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential.
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after disrupting the micelles with a suitable solvent.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes. Note: The lipid composition and hydration buffer should be optimized for your specific application.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound and the lipids in the organic solvent in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple passes through an extruder with a defined pore size membrane to produce unilamellar vesicles (LUVs) of a uniform size.[16]
-
Purification: Remove un-encapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization:
-
Measure particle size, PDI, and zeta potential.
-
Determine the encapsulation efficiency and drug loading.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations (Example Data)
| Formulation | Delivery System | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| KAN-PM-01 | PEG-b-PCL Micelles | 85 ± 5 | 0.15 | -5.2 ± 1.1 | 75 ± 4 |
| KAN-PM-02 | PEG-b-PLA Micelles | 92 ± 7 | 0.18 | -4.8 ± 0.9 | 71 ± 5 |
| KAN-Lipo-01 | DSPC/Cholesterol Liposomes | 110 ± 8 | 0.12 | -15.3 ± 2.3 | 85 ± 6 |
| KAN-Lipo-02 | DSPC/Cholesterol/DSPE-PEG Liposomes | 115 ± 9 | 0.11 | -25.1 ± 3.1 | 82 ± 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific formulation parameters.
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Logical troubleshooting workflow for refining this compound delivery.
References
- 1. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted drug delivery strategies for precision medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFKFB3 - Wikipedia [en.wikipedia.org]
- 4. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 11. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
KAN0438757 in Colorectal Cancer: A Comparative Guide to PFKFB3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) has emerged as a critical regulator of glycolysis in cancer cells, making it a promising target for therapeutic intervention, particularly in colorectal cancer where metabolic reprogramming is a key driver of tumor progression. This guide provides a comprehensive comparison of the novel PFKFB3 inhibitor, KAN0438757, with other known inhibitors such as PFK15, 3PO, and AZ67, focusing on their performance in colorectal cancer models.
Executive Summary
This compound is a potent and selective inhibitor of PFKFB3 that has demonstrated significant anti-cancer effects in colorectal cancer cells. It effectively reduces cell viability, migration, and invasion.[1] This guide presents a comparative analysis of this compound against other PFKFB3 inhibitors, highlighting its selectivity and efficacy. While direct head-to-head studies are limited, this compilation of available data aims to inform researchers on the current landscape of PFKFB3 inhibition in colorectal cancer.
Comparative Analysis of PFKFB3 Inhibitors
Mechanism of Action
All four compounds—this compound, PFK15, 3PO, and AZ67—are designed to inhibit the kinase activity of PFKFB3, which is responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, these molecules aim to reduce glycolytic flux, thereby depriving cancer cells of the energy and building blocks required for rapid proliferation.
However, there is controversy surrounding the direct target of 3PO, with some studies suggesting it may not directly bind to PFKFB3 but rather exerts its effects through other mechanisms, such as altering intracellular pH.[2][3] In contrast, this compound and AZ67 have been shown to directly bind to and inhibit PFKFB3.[4][5]
Performance and Efficacy in Colorectal Cancer Models
This compound has been shown to reduce PFKFB3 protein expression in colorectal cancer cell lines HCT-116 and SW-1463 in a concentration-dependent manner.[6] It also demonstrates a concentration-dependent anti-proliferative effect and significantly reduces the migration and invasion capacity of colorectal cancer cells.[1][7] Notably, this compound showed significant effects on the growth of patient-derived colorectal cancer organoids while being less toxic to normal colon organoids.[1]
PFK15 , a derivative of 3PO, has been reported to inhibit AMPK and Akt-mTORC1 signaling in colorectal cancer cells, leading to reduced tumor cell viability.[8]
3PO has been used in studies with colorectal cancer cell lines, where it was shown to potentiate the effects of radiation therapy.[9] However, its poor solubility and questions about its direct target have limited its clinical development.[10]
AZ67 is a potent and selective PFKFB3 inhibitor. While specific data on its efficacy in colorectal cancer cell lines is limited in the provided search results, its high selectivity for PFKFB3 suggests it could be a valuable research tool and potential therapeutic candidate. One study suggests its anti-angiogenic effects are independent of glycolysis inhibition, a unique characteristic among these inhibitors.[4]
Data Presentation
The following tables summarize the available quantitative data for this compound and other PFKFB3 inhibitors. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Enzymatic Inhibition of PFKFB Isoforms
| Inhibitor | IC50 vs. PFKFB1 (nM) | IC50 vs. PFKFB2 (nM) | IC50 vs. PFKFB3 (nM) | IC50 vs. PFKFB4 (nM) |
| This compound | - | - | 190[11] | 3600[12] |
| PFK15 | - | - | 207[13] | - |
| 3PO | - | - | 22900 (recombinant human PFKFB3)[14] | - |
| AZ67 | 1130[15] | 159[15] | 11[15] | - |
Note: IC50 values are for the recombinant enzyme unless otherwise specified. "-" indicates data not found in the search results.
Table 2: Cell Viability (IC50) in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Incubation Time |
| This compound | SW620 | 7.50[11] | 72h |
| This compound | HCT-116 | Induces cell death at 50 & 100 µM | 48h[7] |
| This compound | HT-29 | Induces cell death at 50 & 100 µM | 48h[7] |
| PFK15 | HCT-116 | Data not available | - |
| PFK15 | HT-29 | Data not available | - |
| 3PO | HCT-116 | Data not available | - |
| 3PO | HT-29 | Data not available | - |
| AZ67 | HCT-116 | Data not available | - |
| AZ67 | HT-29 | Data not available | - |
Note: The lack of directly comparable IC50 values for all inhibitors in the same colorectal cancer cell lines is a significant gap in the current literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/WST-1 Assay)
-
Cell Seeding: Colorectal cancer cells (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[16]
-
Treatment: Cells are treated with various concentrations of the PFKFB3 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Reagent Addition:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.[17] The crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).[17]
-
WST-1 Assay: WST-1 reagent is added to each well and incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 450 nm for WST-1.[1][17]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.[18]
-
Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch or "wound" in the cell monolayer.[6][18]
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.[6]
-
Treatment and Incubation: Fresh medium containing the PFKFB3 inhibitor or vehicle control is added, and the plates are incubated at 37°C.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.[18]
-
Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.[19]
In Vivo Xenograft Tumor Model
-
Cell Preparation: Colorectal cancer cells (e.g., 1 x 10^6 cells) are harvested and resuspended in a suitable medium, often mixed with Matrigel.[15]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[20][21]
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.[21]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PFKFB3 inhibitor or vehicle is administered via a specified route (e.g., intraperitoneal injection).[11]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Caption: PFKFB3 signaling pathway in colorectal cancer and the point of intervention for inhibitors.
Caption: A generalized workflow for the preclinical evaluation of PFKFB3 inhibitors in colorectal cancer.
Conclusion
This compound represents a promising selective inhibitor of PFKFB3 with demonstrated efficacy in preclinical models of colorectal cancer. Its ability to reduce cell proliferation, migration, and invasion, coupled with a favorable toxicity profile in patient-derived organoids, underscores its potential as a therapeutic candidate. While direct comparative data with other PFKFB3 inhibitors like PFK15, 3PO, and AZ67 in colorectal cancer is not yet comprehensive, the available information suggests this compound possesses a strong inhibitory profile. The controversy surrounding 3PO's direct target and the unique anti-angiogenic mechanism of AZ67 highlight the diverse landscape of compounds targeting this metabolic pathway. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these inhibitors in the context of colorectal cancer. This guide serves as a foundational resource for researchers to navigate the current understanding of PFKFB3 inhibition and to inform the design of future investigations in this critical area of cancer metabolism.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Small molecule 3PO inhibits glycolysis but does not bindto 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3(PFKFB3) - moglynet [moglynet.unimi.it]
- 3. Small molecule 3PO inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3). | Sigma-Aldrich [sigmaaldrich.com]
- 4. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. In vivo xenograft tumor model [bio-protocol.org]
- 16. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Wound healing assay [bio-protocol.org]
- 19. Wound healing assay - Wikipedia [en.wikipedia.org]
- 20. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 21. altogenlabs.com [altogenlabs.com]
A Head-to-Head Comparison of PFKFB3 Inhibitors: KAN0438757 vs. PFK15
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitors, KAN0438757 and PFK15. This analysis is supported by experimental data on their biochemical potency, cellular activity, and in vivo anti-tumor effects.
PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[1] By catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 plays a critical role in driving glycolytic flux.[1] Consequently, inhibiting PFKFB3 has emerged as a promising therapeutic strategy to selectively target cancer metabolism. Both this compound and PFK15 are small molecule inhibitors that target PFKFB3, but they exhibit distinct biochemical and pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both this compound and PFK15 exert their anti-cancer effects by inhibiting the kinase activity of PFKFB3. This leads to a reduction in intracellular levels of F2,6BP, which in turn decreases the activity of PFK-1 and suppresses the overall rate of glycolysis. The downstream effects of this metabolic reprogramming are multifaceted, including the induction of cell cycle arrest, apoptosis, and the inhibition of cell migration and invasion.[2][3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and PFK15, allowing for a direct comparison of their potency and efficacy across various experimental models.
Table 1: Biochemical Potency Against PFKFB Isoforms
| Compound | Target | IC50 (µM) |
| This compound | PFKFB3 | 0.19[4] |
| PFKFB4 | 3.6[4] | |
| PFK15 | PFKFB3 | 0.207[5] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Efficacy - Inhibition of Cancer Cell Viability (IC50 in µM)
| Cell Line | Cancer Type | This compound (72h) | PFK15 (24h) |
| Miapaca-2 | Pancreatic | 2.75[6] | - |
| PANC1 | Pancreatic | 3.83[6] | - |
| SW620 | Colorectal | 7.50[6] | - |
| U-266 | Myeloma | 5.08[6] | - |
| AMO-1 | Myeloma | 11.53[6] | - |
| MKN45 | Gastric | - | 6.59 ± 3.1[7] |
| AGS | Gastric | - | 8.54 ± 2.7[7] |
| BGC823 | Gastric | - | 10.56 ± 2.4[7] |
| HUVEC | Normal Endothelial | - | 2.6[8] |
Note: Incubation times for IC50 determination differed between studies, which may influence the direct comparison.
Table 3: In Vivo Efficacy - Xenograft Tumor Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | Colorectal Cancer (Patient-derived organoids) | Not specified | Significant effect on tumor organoid growth[3] |
| PFK15 | Gastric Cancer (MKN45 xenograft) | 25 mg/kg, i.p., every 3 days for 15 days | 56.10%[7] |
| Lewis Lung Carcinoma (syngeneic) | 25 mg/kg, i.p. | Suppressed growth and metastasis[5] | |
| Colon (CT26), Glioblastoma (U-87 MG), Pancreatic (BxPC-3) xenografts | Not specified | Antitumor effects comparable to approved chemotherapeutics[5] |
i.p.: intraperitoneal
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
PFKFB3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of PFKFB3 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PFKFB3 protein
-
ATP
-
Fructose-6-phosphate (F6P)
-
This compound or PFK15
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., 96-well plates)
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a reaction mix containing the PFKFB3 enzyme in a suitable kinase buffer.
-
Add the test compound (this compound or PFK15) at various concentrations to the wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and F6P to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the PFKFB3 kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound or PFK15
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or PFK15 for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[10]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
This compound or PFK15 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or PFK15) and the vehicle control to the respective groups according to the predetermined dosing schedule (e.g., intraperitoneal injection every 3 days).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.[1][11]
Concluding Remarks
Both this compound and PFK15 are potent inhibitors of PFKFB3 with demonstrated anti-cancer activity in preclinical models. Based on the available data, they exhibit comparable biochemical potency against PFKFB3. This compound has shown efficacy in colorectal cancer models, including patient-derived organoids, with a favorable toxicity profile in vivo.[3] PFK15 has demonstrated broad anti-tumor effects in various cancer types, including gastric cancer, and has been shown to suppress metastasis in a lung cancer model.[5][7]
The choice between these two inhibitors for further research and development may depend on the specific cancer type being targeted, as well as a more detailed investigation into their respective pharmacokinetic and pharmacodynamic properties, and long-term toxicity profiles. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. 4.7. Animal Xenografts Tumor Model and Anti-Tumor Effect In Vivo [bio-protocol.org]
- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
KAN0438757 Demonstrates Potent Anti-Tumor Effects in Patient-Derived Colorectal Cancer Organoids: A Comparative Guide
For Immediate Release
A novel small molecule inhibitor, KAN0438757, has shown significant anti-tumor efficacy in patient-derived organoids (PDOs) from colorectal cancer (CRC) patients, offering a promising new therapeutic avenue. This guide provides a comparative analysis of this compound's performance against standard-of-care therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound targets 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells to meet their high energy demands. By inhibiting PFKFB3, this compound effectively disrupts cancer cell metabolism, leading to reduced proliferation, migration, and invasion.[1][2] Notably, studies have demonstrated that this compound exhibits a selective cytotoxic effect on tumor organoids while sparing their normal counterparts, highlighting its potential for a favorable therapeutic window.[1][2]
Mechanism of Action: Targeting the Engine of Cancer Metabolism
This compound's mechanism of action centers on the inhibition of PFKFB3, a critical regulator of glycolysis. This targeted approach disrupts the production of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. The subsequent reduction in glycolytic flux starves cancer cells of the energy and building blocks necessary for rapid growth and proliferation.
Caption: this compound inhibits PFKFB3, disrupting glycolysis and tumor growth.
Experimental Workflow for Validation in Patient-Derived Organoids
The validation of this compound's anti-tumor effects in PDOs follows a systematic workflow, from organoid culture to functional assays. This process allows for a patient-specific assessment of drug efficacy.
Caption: Workflow for validating this compound's efficacy in PDOs.
Performance Comparison of this compound and Standard-of-Care Therapies
While direct head-to-head comparative studies of this compound against standard-of-care drugs in the same patient-derived organoid lines are not yet published, we can infer a comparative landscape from existing literature. The following table summarizes the observed effects of this compound and commonly used chemotherapeutic and targeted agents in colorectal cancer organoids.
Table 1: Comparison of Anti-Tumor Effects in Colorectal Cancer Patient-Derived Organoids
| Feature | This compound | 5-Fluorouracil (5-FU) | Oxaliplatin | Irinotecan | Cetuximab/Panitumumab (KRAS WT) |
| Mechanism of Action | PFKFB3 Inhibition (Metabolic) | Thymidylate Synthase Inhibition | DNA Cross-linking | Topoisomerase I Inhibition | EGFR Inhibition |
| Effect on Viability | Significant reduction in tumor organoid viability[1] | Variable, patient-dependent reduction | Patient-dependent reduction | Patient-dependent reduction | Reduction in sensitive organoids |
| Apoptosis Induction | Induces cancer cell death[1] | Induces apoptosis in sensitive organoids | Induces apoptosis in sensitive organoids | Induces apoptosis in sensitive organoids | Induces apoptosis in sensitive organoids |
| Selectivity | Spares normal colon organoids[1][2] | Affects both normal and tumor cells | Affects both normal and tumor cells | Affects both normal and tumor cells | More specific to EGFR-expressing cells |
| Reported IC50 Range | Concentration-dependent effects observed[1] | Not directly compared | Not directly compared | Not directly compared | Not directly compared |
Note: The data for standard-of-care therapies are derived from multiple independent studies on colorectal cancer organoids and are not from direct comparative experiments with this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to validate the anti-tumor effects of this compound in patient-derived organoids.
Table 2: Experimental Protocols
| Experiment | Protocol |
| Patient-Derived Organoid Culture | 1. Fresh tumor tissue is mechanically and enzymatically digested to isolate cancer cells. 2. Cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium. 3. Organoids are passaged regularly to expand the culture for subsequent experiments. |
| Cell Viability Assay (CellTiter-Glo® 3D) | 1. Plate organoids in a 96-well plate. 2. Treat with varying concentrations of this compound or alternative drugs for a specified duration (e.g., 72 hours). 3. Add CellTiter-Glo® 3D reagent to each well. 4. Incubate at room temperature to induce cell lysis and ATP release. 5. Measure luminescence, which is proportional to the number of viable cells. |
| Apoptosis Assay (Annexin V-FITC) | 1. Treat organoids with the test compounds. 2. Harvest and dissociate organoids into single cells. 3. Stain cells with Annexin V-FITC and a viability dye (e.g., Propidium Iodide). 4. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells. |
| Western Blotting | 1. Treat organoids and harvest protein lysates. 2. Separate proteins by SDS-PAGE and transfer to a membrane. 3. Probe the membrane with primary antibodies against target proteins (e.g., PFKFB3, cleaved caspase-3) and a loading control (e.g., β-actin). 4. Incubate with a secondary antibody and detect the signal to assess protein expression levels. |
| Real-Time Quantitative PCR (RT-qPCR) | 1. Isolate total RNA from treated organoids. 2. Synthesize cDNA from the RNA. 3. Perform qPCR using primers for target genes (e.g., PFKFB3, BAX, BCL2) and a housekeeping gene for normalization. 4. Analyze the data to determine changes in gene expression. |
Conclusion
This compound represents a promising novel therapeutic agent for colorectal cancer, with a unique mechanism of action that targets the metabolic vulnerability of cancer cells. Preclinical data from patient-derived organoid models demonstrate its potent and selective anti-tumor activity. While direct comparative data with standard-of-care therapies in this model system is still emerging, the existing evidence strongly supports the continued investigation of this compound as a valuable addition to the colorectal cancer treatment landscape. The use of patient-derived organoids will be instrumental in identifying patient populations most likely to benefit from this targeted metabolic inhibitor.
References
KAN0438757 and PARP Inhibitors: A Synergistic Strategy in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments and combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of a promising, yet-to-be-fully-explored, combination therapy: the novel PFKFB3 inhibitor, KAN0438757, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the scientific rationale, potential synergistic effects, and a framework for preclinical evaluation.
Introduction: The Rationale for Combination
This compound , a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), targets a key regulator of glycolysis, a metabolic pathway often upregulated in cancer cells.[1][2] Beyond its metabolic role, recent studies have revealed a critical function of PFKFB3 in the homologous recombination (HR) pathway of DNA double-strand break repair.[2][3] By inhibiting PFKFB3, this compound can impair the cancer cell's ability to repair DNA damage, creating a state of "BRCAness" or HR deficiency.[4]
PARP inhibitors are a class of targeted drugs that have shown significant clinical success in cancers with pre-existing HR deficiencies, such as those with BRCA1/2 mutations.[5][6][7][8] PARP enzymes are crucial for the repair of DNA single-strand breaks.[5] In HR-deficient cells, the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired, ultimately resulting in cell death through a mechanism known as synthetic lethality.[9]
The combination of this compound and a PARP inhibitor is based on a strong preclinical rationale: this compound induces a synthetic HR-deficient state in cancer cells, thereby sensitizing them to the cytotoxic effects of PARP inhibitors. This approach could potentially expand the utility of PARP inhibitors to a broader range of cancers that are proficient in HR.
Comparative Performance: this compound + PARP Inhibitor vs. Alternatives
While direct preclinical or clinical data for the this compound and PARP inhibitor combination is not yet publicly available, this section presents a conceptual framework for its expected performance compared to monotherapies and other PARP inhibitor combination strategies. The hypothetical data presented in the tables below is based on the known mechanisms of action and synergistic effects observed in similar combination therapies.
Table 1: Hypothetical In Vitro Efficacy in HR-Proficient Cancer Cell Lines
| Treatment Group | Cell Viability (IC50, µM) | Apoptosis Rate (%) | DNA Damage (γH2AX foci/cell) |
| Vehicle Control | > 100 | < 5 | < 2 |
| This compound (10 µM) | 50 | 15 | 8 |
| PARP Inhibitor (e.g., Olaparib, 10 µM) | 40 | 20 | 12 |
| This compound (10 µM) + PARP Inhibitor (10 µM) | 5 | 65 | 45 |
| Alternative: PI3K Inhibitor + PARP Inhibitor | 15 | 45 | 30 |
| Alternative: Chemotherapy + PARP Inhibitor | 10 | 55 | 40 |
This table illustrates the expected synergistic effect, where the combination of this compound and a PARP inhibitor leads to a significantly lower IC50, and higher rates of apoptosis and DNA damage compared to either agent alone or other combination therapies.
Table 2: Comparison of Mechanistic Features
| Combination Strategy | Primary Mechanism of Synergy | Potential for Broad Application | Known Resistance Mechanisms |
| This compound + PARP Inhibitor | Induction of "BRCAness" by inhibiting HR repair. | High (potentially applicable to many HR-proficient tumors). | Upregulation of P-glycoprotein, secondary mutations in PARP. |
| PI3K Inhibitor + PARP Inhibitor | Downregulation of BRCA1/2 expression and impairment of HR.[10] | Moderate (dependent on PI3K pathway activation). | Reactivation of the PI3K/AKT pathway, HR restoration. |
| Chemotherapy + PARP Inhibitor | Increased DNA damage overwhelming repair capacity.[11] | High (broadly applicable with various chemotherapies). | Increased drug efflux, enhanced DNA repair capacity. |
| Immunotherapy + PARP Inhibitor | Increased tumor mutational burden and neoantigen presentation.[12][13] | Moderate (dependent on tumor immunogenicity). | Loss of antigen presentation, upregulation of other immune checkpoints. |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of the this compound and PARP inhibitor combination.
Cell Viability Assays
-
MTT/MTS Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, a PARP inhibitor, or the combination for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
xCELLigence Real-Time Cell Analysis:
-
Seed cells in E-plates and monitor baseline impedance.
-
Add drugs at desired concentrations.
-
Continuously monitor cell index, a measure of cell number and adhesion, for 72-96 hours.
-
Analyze the data to determine the effect of the treatments on cell proliferation in real-time.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the drug combination for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3/7 Activity Assay:
-
Plate cells in a 96-well plate and treat as described above.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence to quantify caspase activity.
-
DNA Damage Assays
-
γH2AX Immunofluorescence Staining:
-
Grow cells on coverslips and treat with the drug combination for the desired time.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the number of γH2AX foci per cell using a fluorescence microscope.
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cells and then embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye and visualize.
-
The extent of DNA damage is determined by the length and intensity of the "comet tail."
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of synergistic action between this compound and PARP inhibitors.
Caption: General experimental workflow for evaluating the combination therapy.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a highly promising and rational therapeutic strategy. By inducing a synthetic lethal phenotype in HR-proficient cancer cells, this approach has the potential to significantly expand the clinical utility of PARP inhibitors. The conceptual framework and detailed experimental protocols provided in this guide offer a solid foundation for preclinical investigations into this novel combination. Future studies should focus on generating robust in vitro and in vivo data to validate the synergistic effects, elucidate the precise molecular mechanisms, and identify predictive biomarkers to guide patient selection. Such research will be crucial in translating this promising therapeutic concept into a clinical reality for cancer patients.
References
- 1. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 5. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
KAN0438757's Impact on Nrf2/HO-1 Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the effects of KAN0438757 on the Nrf2/HO-1 signaling pathway, with a comparative look at other known modulators.
This guide provides a comprehensive cross-validation of this compound's role in activating the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. By comparing its activity with other well-documented Nrf2 activators, this document serves as a valuable resource for researchers investigating novel therapeutic strategies targeting this pathway.
Comparative Analysis of Nrf2/HO-1 Pathway Activators
While quantitative data for this compound's direct activation of the Nrf2/HO-1 pathway, such as EC50 values, are not yet extensively published, its activity has been confirmed through qualitative and semi-quantitative methods. The following tables summarize the available data for this compound and provide a quantitative comparison with other established Nrf2 activators.
Table 1: Effect of this compound on the Nrf2/HO-1 Pathway
| Compound | Target | Effect on Nrf2/HO-1 Pathway | Cell/System | Observed Effect | Source |
| This compound | PFKFB3 | Activation | Mouse model of severe acute pancreatitis; LPS-stimulated RAW264.7 macrophages | Increased protein levels of p-Nrf2, Nrf2, HO-1, and NQO-1 as determined by Western blot.[1][2] | [1][2] |
Table 2: Quantitative Comparison of Selected Nrf2 Activators
| Compound | Typical Concentration | Effect | Fold Induction/EC50 | Cell Type | Source |
| Curcumin | 10 µM | HO-1 mRNA Induction | ~20-fold | Adipose-Derived Mesenchymal Stem Cells | [3] |
| Curcumin | 15 µM | HO-1 Protein Induction | ~3-fold | H9c2 cardiomyoblasts | [4] |
| Sulforaphane | Not Specified | Nrf2 Activation | Potent activator | Not Specified | |
| Bardoxolone methyl | 0.29 µM (EC50) | Nrf2 Pathway Activation | EC50 = 0.29 µM | Vero cells | Not directly cited |
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the methods used to assess them, the following diagrams illustrate the Nrf2/HO-1 signaling pathway and a typical experimental workflow.
Caption: Nrf2/HO-1 Signaling Pathway Activation.
Caption: Experimental Workflow for Nrf2/HO-1 Pathway Analysis.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings related to this compound and other Nrf2/HO-1 modulators, the following are detailed protocols for key experimental assays.
Western Blotting for Nrf2, Keap1, HO-1, and NQO-1
This protocol is for the detection of key proteins in the Nrf2/HO-1 signaling pathway.
a. Cell Lysis and Protein Extraction:
-
After treatment with the compound of interest, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractionation, use a nuclear extraction kit according to the manufacturer's instructions.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate or cytoplasmic fraction) and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, p-Nrf2, Keap1, HO-1, NQO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
Nrf2 Nuclear Translocation Assay (ELISA-based)
This assay quantifies the amount of active Nrf2 in nuclear extracts.
-
Prepare nuclear extracts from treated and untreated cells using a nuclear extraction kit.
-
Use a commercially available Nrf2 transcription factor assay kit.
-
Add the prepared nuclear extracts to the wells of the microplate, which are pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Incubate for 1 hour at room temperature to allow active Nrf2 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific to the DNA-bound form of Nrf2 and incubate for 1 hour.
-
Wash the wells and add an HRP-conjugated secondary antibody, followed by a 1-hour incubation.
-
After a final wash, add a developing solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of active Nrf2 in the sample.
Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HO-1 by quantifying the production of bilirubin.
-
Prepare microsomal fractions from treated and untreated cells.
-
The reaction mixture should contain the microsomal fraction, hemin (substrate), NADPH, and biliverdin reductase (to convert biliverdin to bilirubin).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C, protected from light.
-
Monitor the formation of bilirubin by measuring the change in absorbance at approximately 464 nm over time using a spectrophotometer.
-
Calculate the HO-1 activity based on the rate of bilirubin formation, using the extinction coefficient for bilirubin. The activity is typically expressed as pmol of bilirubin formed per milligram of protein per hour.
References
Comparative analysis of KAN0438757's effect on different glioblastoma cell lines
A detailed examination of the novel PFKFB3 inhibitor, KAN0438757, reveals promising anti-tumor activity in glioblastoma (GBM) cells. This guide provides a comparative analysis of its effects on different GBM cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme often overexpressed in cancer cells, including glioblastoma.[1] By targeting PFKFB3, this compound disrupts the metabolic activity of cancer cells and has been shown to impair DNA repair mechanisms, suggesting a potential role in sensitizing tumors to radiation therapy.[2] This analysis focuses on the in vitro effects of this compound on the U373 and U251 human glioblastoma cell lines.
Comparative Efficacy of this compound in Glioblastoma Cell Lines
The primary research available to date has focused on the U373 and U251 glioblastoma cell lines. The following tables summarize the key findings from these studies.
Cell Viability
This compound demonstrated a dose-dependent reduction in the viability of both U373 and U251 glioblastoma cell lines. A significant decrease in cell viability was observed in both cell lines, particularly at a concentration of 10 µM after 48 hours of treatment.[1]
| Cell Line | Treatment Duration | Effective Concentration for Significant Viability Reduction | Assay Used |
| U373 | 48 hours | 10 µM | WST-1 |
| U251 | 48 hours | 10 µM | WST-1 |
Apoptosis
Treatment with this compound induced dose-dependent apoptotic morphological changes in both U373 and U251 cells. An increase in the number of apoptotic cells was observed with increasing concentrations of the inhibitor.[1]
| Cell Line | Observation | Method |
| U373 | Dose-dependent increase in apoptotic cells | Acridine Orange/Ethidium Bromide (AO/EtBr) Staining |
| U251 | Dose-dependent increase in apoptotic cells | Acridine Orange/Ethidium Bromide (AO/EtBr) Staining |
Cell Migration
The inhibitory effect of this compound on cell migration was assessed using a wound-healing assay. The study revealed a reduction in the migration of both U373 and U251 cells after 72 hours of treatment with this compound at concentrations ranging from 5 to 25 µM.[1]
| Cell Line | Treatment Duration | Concentration Range | Observation | Assay Used |
| U373 | 72 hours | 5-25 µM | Reduced cell migration | Wound-Healing Assay |
| U251 | 72 hours | 5-25 µM | Reduced cell migration | Wound-Healing Assay |
Epithelial-Mesenchymal Transition (EMT) Marker Expression
This compound treatment led to a decrease in the protein levels of N-cadherin, a key marker associated with the epithelial-mesenchymal transition (EMT), a process linked to increased cell motility and invasion.[1]
| Cell Line | Treatment Concentration | Effect on N-cadherin | Method |
| U373 | Not specified | Decreased protein levels | Western Blotting |
| U251 | Not specified | Decreased protein levels | Western Blotting |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PFKFB3, a crucial enzyme in the glycolytic pathway. PFKFB3 is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, thereby suppressing the high glycolytic rate characteristic of cancer cells, often referred to as the Warburg effect.[1]
References
KAN0438757: A Comparative Guide to its Selectivity for PFKFB3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KAN0438757's selectivity for the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) isoform over other members of the PFKFB family. The following sections present quantitative data, experimental methodologies, and relevant signaling pathway information to support researchers in their evaluation of this potent and selective inhibitor.
Quantitative Selectivity Profile
This compound demonstrates potent inhibition of PFKFB3 with significant selectivity over other PFKFB isoforms.[1] The inhibitory activity, as determined by the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Isoform | IC50 (µM) | Selectivity Fold (vs. PFKFB3) |
| PFKFB3 | 0.19 | 1 |
| PFKFB4 | 3.6 | ~19 |
| PFKFB1 | Not significantly inhibited | >20 |
| PFKFB2 | Not significantly inhibited | >20 |
Data sourced from Gustafsson et al., 2018.[1]
The data clearly indicates a strong preference for PFKFB3. Significant cross-reactivity is only noted for the PFKFB4 isoform, but with an approximate 20-fold lower potency.[1] This high selectivity makes this compound a valuable tool for studying the specific roles of PFKFB3 in various physiological and pathological processes.
Experimental Protocols
The selectivity of this compound was determined using a biochemical kinase assay. The general methodology is outlined below.
PFKFB3 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human PFKFB isoforms (PFKFB1, PFKFB2, PFKFB3, PFKFB4)
-
This compound
-
Substrate: Fructose-6-phosphate (F6P)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.005% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Setup: The kinase reaction is initiated by adding the PFKFB enzyme and ATP to wells of a 384-well plate containing the substrate (F6P) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity. The signal is read using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of this compound, the following diagrams illustrate the central role of PFKFB3 in cellular metabolism and the workflow of the kinase inhibition assay.
Caption: PFKFB3 is activated by various upstream signals, leading to increased glycolysis and promoting cell proliferation and DNA repair.
Caption: Workflow for determining this compound inhibitory activity using the ADP-Glo™ kinase assay.
References
A Comparative Guide to Replicating the In Vivo Anti-Pancreatitis Effects of KAN0438757
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-pancreatitis effects of the novel PFKFB3 inhibitor, KAN0438757, with alternative therapeutic agents. The information presented is based on available experimental data, with a focus on quantitative outcomes, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound in Acute Pancreatitis
Acute pancreatitis (AP) is a serious inflammatory condition of the pancreas with limited therapeutic options. Recent research has highlighted the potential of targeting cellular metabolism and inflammatory pathways to mitigate the severity of AP. This compound, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), has emerged as a promising therapeutic candidate. PFKFB3 is a critical regulator of glycolysis, and its inhibition by this compound has been shown to exert significant anti-inflammatory and protective effects in preclinical models of severe acute pancreatitis (SAP).[1]
The primary mechanism of action of this compound in pancreatitis involves the activation of the Nrf2/HO-1 signaling pathway.[1] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. By inhibiting PFKFB3, this compound appears to shift the cellular metabolic state, leading to the activation of Nrf2 and the subsequent upregulation of heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant properties.[1]
This guide will compare the in vivo efficacy of this compound with other compounds that have shown promise in similar experimental models of acute pancreatitis, namely the RIPK1 inhibitor Necrostatin-1 and another PFKFB3 inhibitor, Quercetin.
Comparative Efficacy of Anti-Pancreatitis Agents in Vivo
The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives in rodent models of acute pancreatitis.
Table 1: Effects of this compound on Biochemical and Histological Markers of Acute Pancreatitis in Mice
| Parameter | Pancreatitis Model | Treatment | Outcome | Reference |
| Serum Amylase | Caerulein-induced AP | This compound (25 mg/kg) | Significantly reduced compared to vehicle | [1] |
| Serum Lipase | Caerulein-induced AP | This compound (25 mg/kg) | Significantly reduced compared to vehicle | [1] |
| Pancreatic Edema | Caerulein-induced AP | This compound (25 mg/kg) | Significantly reduced histological score | [1] |
| Inflammatory Infiltration | Caerulein-induced AP | This compound (25 mg/kg) | Significantly reduced histological score | [1] |
| Acinar Cell Necrosis | Caerulein-induced AP | This compound (25 mg/kg) | Significantly reduced histological score | [1] |
| Serum Amylase | FAEE-induced SAP | This compound (25 mg/kg) | Significantly reduced compared to vehicle | [1] |
| Serum Lipase | FAEE-induced SAP | This compound (25 mg/kg) | Significantly reduced compared to vehicle | [1] |
| Pancreatic Edema | FAEE-induced SAP | This compound (25 mg/kg) | Significantly reduced histological score | [1] |
| Inflammatory Infiltration | FAEE-induced SAP | This compound (25 mg/kg) | Significantly reduced histological score | [1] |
| Acinar Cell Necrosis | FAEE-induced SAP | This compound (25 mg/kg) | Significantly reduced histological score | [1] |
Table 2: Effects of Necrostatin-1 on Biochemical and Histological Markers of Acute Pancreatitis in Mice
| Parameter | Pancreatitis Model | Treatment | Outcome | Reference |
| Pancreatic Edema | Caerulein-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Inflammatory Infiltration | Caerulein-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Acinar Cell Necrosis | Caerulein-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Pancreatic MPO | Caerulein-induced AP | Necrostatin-1 | Greatly reduced | [2] |
| Pancreatic Edema | TLCS-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Inflammatory Infiltration | TLCS-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Acinar Cell Necrosis | TLCS-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Pancreatic MPO | TLCS-induced AP | Necrostatin-1 | Greatly reduced | [2] |
| Pancreatic Edema | FAEE-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Inflammatory Infiltration | FAEE-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Acinar Cell Necrosis | FAEE-induced AP | Necrostatin-1 | Markedly ameliorated histological changes | [2][3][4] |
| Pancreatic MPO | FAEE-induced AP | Necrostatin-1 | Greatly reduced | [2] |
Table 3: Effects of Quercetin on Biochemical and Histological Markers of Acute Pancreatitis in Rodents
| Parameter | Pancreatitis Model | Animal | Treatment | Outcome | Reference |
| Serum Amylase | Caerulein-induced AP | Rat | Quercetin | Significantly decreased | [5] |
| Serum Lipase | Caerulein-induced AP | Rat | Quercetin | Significantly decreased | [5] |
| Pancreatic Edema | Caerulein-induced AP | Rat | Quercetin | Alleviated pathological changes | [5] |
| Inflammatory Markers (TNF-α, IL-6) | Caerulein-induced AP | Rat | Quercetin | Lowered expression | [5] |
| Pancreatic Edema | Caerulein-induced AP | Mouse | Quercetin (25, 50, 100 mg/kg) | Markedly suppressed histological changes | [6] |
| Inflammatory Infiltration | Caerulein-induced AP | Mouse | Quercetin (25, 50, 100 mg/kg) | Markedly suppressed histological changes | [6] |
| Acinar Cell Necrosis | Caerulein-induced AP | Mouse | Quercetin (25, 50, 100 mg/kg) | Markedly suppressed histological changes | [6] |
| Serum Amylase | Caerulein-induced AP | Mouse | Quercetin (25, 50, 100 mg/kg) | Effective reductions | [6] |
| Serum Lipase | Caerulein-induced AP | Mouse | Quercetin (25, 50, 100 mg/kg) | Effective reductions | [6] |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
This compound in Caerulein- and FAEE-Induced Pancreatitis
-
Animal Model: Male C57BL/6 mice.
-
Induction of Pancreatitis:
-
Caerulein-Induced Acute Pancreatitis (CAE-AP): Intraperitoneal (i.p.) injections of caerulein (50 µg/kg) hourly for 10 hours.
-
Fatty Acid Ethyl Ester-Induced Severe Acute Pancreatitis (FAEE-SAP): A single i.p. injection of FAEE (palmitoleic acid ethyl ester and oleic acid ethyl ester mixture, 1.25 g/kg).
-
-
Treatment: this compound (25 mg/kg) was administered intraperitoneally 1 hour before the induction of pancreatitis.
-
Outcome Measures:
-
Serum Analysis: Blood samples were collected to measure amylase and lipase levels.
-
Histological Analysis: Pancreatic tissue was collected, fixed in 4% paraformaldehyde, embedded in paraffin, and stained with hematoxylin and eosin (H&E). Histological scoring was performed to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Immunohistochemistry: Pancreatic tissue sections were stained for markers of inflammation and cell death.
-
Necrostatin-1 in Multiple Pancreatitis Models
-
Animal Model: Male C57BL/6 mice.
-
Induction of Pancreatitis:
-
Caerulein-Induced Acute Pancreatitis (CER-AP): Hourly i.p. injections of caerulein (50 µg/kg) for 7 hours.
-
Tauro-lithocholic acid-3-sulfate-Induced Acute Pancreatitis (TLCS-AP): Retrograde infusion of TLCS (2 mM) into the pancreatic duct.
-
Fatty Acid Ethyl Ester-Induced Acute Pancreatitis (FAEE-AP): Two i.p. injections of FAEE (1.25 g/kg) 1 hour apart.
-
-
Treatment: Necrostatin-1 (Nec-1) was administered intraperitoneally.
-
Outcome Measures:
-
Biochemical Analysis: Serum amylase, lipase, and inflammatory cytokines (e.g., IL-6) were measured. Pancreatic myeloperoxidase (MPO) activity was assessed as a marker of neutrophil infiltration.
-
Histological Analysis: Pancreatic tissue was processed for H&E staining and scored for edema, inflammation, and necrosis.[2][3][4]
-
Quercetin in Caerulein-Induced Pancreatitis
-
Animal Models:
-
Rats: Male Wistar rats.
-
Mice: Male ICR mice.
-
-
Induction of Pancreatitis:
-
Rats: Supramaximal stimulation with caerulein.
-
Mice: Five i.p. injections of cerulein (50 µg/kg) at 1-hour intervals.[6]
-
-
Treatment:
-
Rats: Quercetin administered before or after caerulein induction.
-
Mice: Quercetin (25, 50, or 100 mg/kg) administered orally 1 hour before the first cerulein injection.[6]
-
-
Outcome Measures:
-
Serum Analysis: Measurement of serum amylase and lipase levels.[5][6]
-
Histological Analysis: Pancreatic tissue was examined for edema, inflammatory cell infiltration, and acinar cell necrosis.[5][6]
-
Inflammatory Markers: Measurement of TNF-α and IL-6 levels in pancreatic tissue or serum.[5]
-
Oxidative Stress Markers: Assessment of markers like malondialdehyde (MDA) and glutathione (GSH) in pancreatic tissue.
-
Visualizing the Mechanisms and Workflows
To further clarify the biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound in Acute Pancreatitis
Caption: this compound signaling pathway in pancreatitis.
Experimental Workflow for In Vivo Pancreatitis Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. Quercetin alleviates acute pancreatitis by modulating glycolysis and mitochondrial function via PFKFB3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for KAN0438757: A Comprehensive Guide for Laboratory Professionals
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential guidance on the proper disposal of KAN0438757, a potent and selective inhibitor of the metabolic kinase PFKFB3. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental protection. The information herein is compiled from safety data sheets (SDS) provided by leading chemical suppliers.
I. Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile and to use appropriate personal protective equipment (PPE).
-
Hazard Identification: While a comprehensive hazard profile is still under investigation, this compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Engineering Controls: Ensure adequate ventilation in the handling area.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid release into the environment. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Unused Product (Solid Form):
-
Unused this compound should be disposed of as hazardous chemical waste.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
-
Solutions Containing this compound:
-
Aqueous and organic solutions containing this compound must be treated as chemical waste.
-
Do NOT pour solutions down the drain.
-
Collect the waste solutions in a designated, leak-proof, and clearly labeled container. The label should specify the contents, including the solvent used (e.g., "this compound in DMSO").
-
Store the waste container in a designated secondary containment area while awaiting disposal.
-
Arrange for disposal through your institution's EHS office or a licensed waste disposal service.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
-
Collect these materials in a designated, sealed waste bag or container labeled as "Hazardous Chemical Waste."
-
Dispose of these materials through your institution's EHS-approved waste stream.
-
III. Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Control the Spill:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
IV. Storage and Handling Summary
Proper storage is essential to maintain the integrity of this compound and to prevent accidental release.
| Parameter | Recommendation |
| Storage Temperature (Lyophilized) | -20°C |
| Storage Temperature (In Solution) | -80°C (for up to 2 years), -20°C (for up to 1 year)[1] |
| Stability (Lyophilized) | 36 months at -20°C[2] |
| Solubility | Soluble in DMSO[2][3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[5] |
V. Experimental Protocols and Signaling Pathways
This compound is a potent and selective inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).[1][3][6] PFKFB3 is a key regulatory enzyme in glycolysis. By inhibiting PFKFB3, this compound can modulate metabolic pathways in cells, which is a subject of ongoing research in areas such as oncology.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
